Cassiaside B
Description
Properties
Molecular Formula |
C26H30O14 |
|---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
6-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C26H30O14/c1-10-3-13(28)18-14(38-10)5-11-4-12(35-2)6-15(17(11)20(18)30)39-24-22(32)21(31)19(29)16(40-24)7-36-25-23(33)26(34,8-27)9-37-25/h3-6,16,19,21-25,27,29-34H,7-9H2,1-2H3 |
InChI Key |
NIVCJAYDAMQSJO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cassiaside B: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassiaside B is a naturally occurring naphthopyrone glycoside first identified in the seeds of Cassia obtusifolia. Its chemical structure has been elucidated as rubrofusarin (B1680258) 6-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside. This document provides a detailed overview of the chemical and physical properties of this compound, alongside available information on its biological activities and the experimental methodologies used for the characterization of related compounds. While specific quantitative biological data and detailed experimental protocols for this compound are limited in publicly accessible literature, this guide consolidates the existing knowledge and supplements it with data from closely related naphthopyrone glycosides to provide a valuable resource for research and development.
Chemical Structure and Properties
This compound is a complex glycoside with a naphthopyrone aglycone core. The definitive structure was established as rubrofusarin 6-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside through spectroscopic analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C26H30O14 | [1][2][3] |
| Molecular Weight | 566.51 g/mol | [1][2][3] |
| CAS Number | 119170-51-3 | [1][2] |
| IUPAC Name | 6-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | [3] |
| Synonyms | Rubrofusarin 6-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside | |
| Natural Sources | Cassia obtusifolia, Cassia pudibunda, Senna quinquangulata | [3] |
Biological Activities and Therapeutic Potential
This compound belongs to the broader class of naphthopyrone glycosides, which are known to exhibit a range of biological activities. While specific quantitative data for this compound is not extensively detailed in the available literature, it is reported to possess potent antimicrobial properties.[4] The biological activities of structurally related naphthopyrone glycosides from Cassia species are summarized below and offer insights into the potential therapeutic applications of this compound.
Table 2: Biological Activities of Related Naphthopyrone Glycosides from Cassia Species
| Compound/Extract | Biological Activity | Quantitative Data | Source(s) |
| Naphthopyrone glycosides from C. tora | Inhibition of Advanced Glycation End Products (AGEs) formation | More potent than aminoguanidine (B1677879) (positive control) | [2] |
| Naphthopyrone glycosides from C. tora | Hepatoprotective effect against galactosamine-induced damage | Higher than silybin | [2] |
| Naphthopyrone glycosides from C. obtusifolia | Inhibition of α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) | - | |
| Rubrofusarin (aglycone) | Inhibition of PTP1B | IC50: 16.95 ± 0.49 µM | [5] |
| Rubrofusarin 6-O-β-D-glucopyranoside | Inhibition of PTP1B | IC50: 87.36 ± 1.08 µM | [5] |
| Cassiaside B2 | Inhibition of PTP1B | IC50: >100 µM | [5] |
| Rubrofusarin (aglycone) | Inhibition of human monoamine oxidase A (hMAO-A) | IC50: 5.90 ± 0.99 µM | [5] |
| Methanolic and Ethyl Acetate Extracts of C. occidentalis leaves | Antibacterial against P. aeruginosa | MIC: 104.16 ± 36.08 µg/mL (Methanol), 83.33 ± 36.08 µg/mL (Ethyl Acetate); MBC: 125 µg/mL (both) | [5] |
Signaling Pathways
Nrf2-Mediated Antioxidant Response
Naphthopyrone glycosides from Cassia obtusifolia have been shown to mediate hepatoprotection through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).
Caption: Nrf2-mediated antioxidant response pathway.
MAPK Signaling Pathway
The same studies suggest that these compounds also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically enhancing the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), while promoting the dephosphorylation of p38.
Caption: Modulation of the MAPK pathway.
Experimental Protocols
Detailed experimental procedures for the isolation and characterization of this compound are not fully available in recent, readily accessible literature. The foundational work was published in 1988, and access to the full text is limited. However, based on methodologies reported for the isolation of other naphthopyrone glycosides from Cassia species, a general workflow can be inferred.
General Isolation and Purification Workflow
Caption: General isolation workflow for naphthopyrone glycosides.
Structural Elucidation
The structure of this compound and related compounds is typically determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the types and connectivity of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule, including the linkages between the aglycone and the sugar moieties.
-
-
Chemical Methods: Acid hydrolysis to separate the aglycone from the sugar units, followed by chromatographic and spectroscopic identification of the individual components.
Conclusion and Future Directions
This compound is a structurally defined naphthopyrone glycoside with potential therapeutic applications, particularly in the antimicrobial field. The broader family of naphthopyrone glycosides from Cassia species demonstrates a range of promising biological activities, including hepatoprotective and anti-diabetic effects, likely mediated through the Nrf2 and MAPK signaling pathways.
Future research should focus on:
-
The isolation of this compound in quantities sufficient for comprehensive biological screening.
-
Quantitative assessment of its antimicrobial activity against a panel of clinically relevant pathogens to determine Minimum Inhibitory Concentrations (MICs).
-
Direct investigation of its effects on the Nrf2 and MAPK signaling pathways to confirm the mechanisms of action suggested by studies on related compounds.
-
In vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile.
This technical guide provides a foundation for further investigation into this compound, highlighting its potential as a lead compound for drug development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cassiae semen: A review of its phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Natural defense against multi-drug resistant Pseudomonas aeruginosa: Cassia occidentalis L. in vitro and in silico antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Cassiaside B in the Cassia Genus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassiaside B is a naphthopyrone glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including antimicrobial and hepatoprotective activities. This technical guide provides a comprehensive overview of the natural sources of this compound within the Cassia genus, detailing its quantitative distribution, methods for its isolation and analysis, and insights into its biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound has been identified in several species within the Cassia genus, primarily in the seeds and roots. The most well-documented sources are Cassia tora and Cassia obtusifolia, with additional findings in Cassia pudibunda. While other Cassia species are known to produce a variety of glycosides, the presence of this compound in species such as Cassia fistula and Cassia alata has not been explicitly confirmed in the reviewed literature.
Quantitative Data on this compound
The concentration of this compound can vary between different Cassia species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in various Cassia species.
| Cassia Species | Plant Part | Method of Analysis | Concentration/Yield of this compound | Reference(s) |
| Cassia obtusifolia L. | Seeds | HPLC | Linearity range: 0.125 to 0.625 μg | [1] |
| Cassia tora L. | Seeds | Not specified | Present | [2][3] |
| Cassia pudibunda | Roots | Not specified | Present | [4][5] |
Note: Quantitative data for this compound in Cassia tora and Cassia pudibunda were not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from Cassia species, based on established experimental protocols.
Extraction of Naphthopyrone Glycosides (including this compound)
A general procedure for the extraction of naphthopyrone glycosides from Cassia seeds is as follows:
-
Defatting: The dried and powdered plant material (e.g., seeds) is first defatted to remove lipids. This is typically achieved using a Soxhlet apparatus with a non-polar solvent such as chloroform (B151607) or petroleum ether.[1]
-
Methanolic Extraction: The defatted plant material is then extracted with methanol (B129727) (MeOH). This can be done using a Soxhlet apparatus or through maceration at room temperature.[1]
-
Concentration: The methanolic extract is concentrated under vacuum using a rotary evaporator to yield a crude extract.
Isolation of this compound by Column Chromatography
While a specific, detailed protocol for the isolation of this compound was not found, a general approach using column chromatography, as is common for the separation of glycosides from plant extracts, can be outlined:
-
Fractionation of Crude Extract: The crude methanolic extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Naphthopyrone glycosides are often found in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Silica (B1680970) Gel Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a less polar mixture and gradually increasing the polarity. A common solvent system for the separation of glycosides is a mixture of chloroform and methanol, with an increasing proportion of methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
Further Purification: The pooled fractions containing this compound may require further purification using techniques such as preparative HPLC to obtain the pure compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following HPLC method has been established for the quantitative analysis of this compound in the seeds of Cassia obtusifolia.[1]
-
Sample Preparation:
-
The dried powder of the seeds is defatted with chloroform in a Soxhlet apparatus.
-
The defatted powder is then extracted with methanol.
-
The methanol extract is used for HPLC analysis.
-
-
HPLC System and Conditions:
-
Column: µ-Bondapak C18 (3.9 mm × 300 mm, 10 µm)
-
Mobile Phase: Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
-
Identification and Quantification:
-
The peak for this compound is identified by comparing its retention time with that of a certified reference standard.
-
Quantification is achieved by creating a standard curve with known concentrations of the this compound standard. The linear range for this compound has been established as 0.125 to 0.625 μg.[1]
-
Signaling Pathways
Recent studies on naphthopyrone glycosides isolated from Cassia obtusifolia have shed light on their potential hepatoprotective mechanisms, which are likely relevant to this compound. These compounds have been shown to modulate the Nrf2/HO-1 and MAPK signaling pathways.
Nrf2/HO-1 Pathway Activation
Oxidative stress is a key factor in liver injury. The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Naphthopyrone glycosides from Cassia obtusifolia have been found to exert hepatoprotective effects by activating this pathway. The proposed mechanism involves the following steps:
-
Induction of Oxidative Stress: Cellular exposure to toxins or pro-oxidants leads to an increase in reactive oxygen species (ROS).
-
Nrf2 Activation: In response to oxidative stress, the transcription factor Nrf2 is released from its repressor protein, Keap1.
-
Nuclear Translocation of Nrf2: Activated Nrf2 translocates to the nucleus.
-
ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of several antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).
-
Cytoprotection: Increased levels of HO-1 and other antioxidant enzymes help to neutralize ROS and protect the cells from oxidative damage.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Naphthopyrone glycosides from Cassia obtusifolia have been shown to modulate this pathway, which may contribute to their hepatoprotective effects. The key components of the MAPK pathway modulated by these compounds include:
-
c-Jun N-terminal Kinase (JNK): Phosphorylation of JNK is often associated with cellular stress and apoptosis.
-
Extracellular signal-Regulated Kinase (ERK): The ERK pathway is typically involved in cell survival and proliferation.
-
p38 MAPK: The p38 pathway is activated by inflammatory cytokines and cellular stress and can lead to apoptosis or inflammation.
Studies have shown that naphthopyrone glycosides can enhance the phosphorylation of JNK and ERK, while promoting the dephosphorylation of p38, suggesting a complex regulatory role in cell fate decisions under stress conditions.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.
Proposed Signaling Pathway for Hepatoprotection by Naphthopyrone Glycosides
Caption: Proposed hepatoprotective signaling pathways of naphthopyrone glycosides.
Conclusion
This compound is a promising natural compound found in several Cassia species, most notably C. tora, C. obtusifolia, and C. pudibunda. The methodologies for its extraction and quantification are well-established, providing a solid foundation for further research. The emerging evidence of its role in modulating the Nrf2/HO-1 and MAPK signaling pathways highlights its potential as a hepatoprotective agent. This technical guide serves as a foundational document for scientists and researchers to further explore the therapeutic potential of this compound and to develop novel drugs based on this natural product. Future research should focus on obtaining more precise quantitative data across different species and growth conditions, optimizing isolation protocols, and conducting in-depth studies to elucidate the specific molecular interactions of this compound within these and other signaling pathways.
References
The intricate biosynthetic machinery of Naphthopyranone Glycosides: A Technical Guide for Researchers
An in-depth exploration of the biosynthetic pathway of naphthopyranone glycosides, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the enzymatic cascade, from the formation of the polyketide backbone to the final glycosylation steps, and provides insights into the regulatory mechanisms governing their production. Detailed experimental protocols and quantitative data are presented to facilitate further research and exploitation of these bioactive natural products.
Naphthopyranone glycosides are a class of secondary metabolites characterized by a naphthopyranone core structure decorated with one or more sugar moieties. These compounds, produced by a variety of microorganisms, particularly actinomycetes and fungi, exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The biosynthesis of these complex molecules is a fascinating example of nature's chemical ingenuity, involving a multi-enzyme assembly line that meticulously constructs the final product from simple metabolic precursors.
This technical guide provides a detailed examination of the biosynthesis of naphthopyranone glycosides, with a focus on the well-characterized pathways of related compounds such as nanaomycin (B8674348) A and the glycosylated angucycline BE-7585A, which serve as excellent models for understanding the core biosynthetic principles.
The Core Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of naphthopyranone glycosides can be broadly divided into three major stages:
-
Formation of the Polyketide Backbone: The process is initiated by a Type II polyketide synthase (PKS) multienzyme complex. This machinery catalyzes the sequential condensation of malonyl-CoA extender units to a starter unit, typically acetyl-CoA, to form a linear poly-β-ketone chain of a specific length.[1]
-
Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of intramolecular aldol (B89426) condensations and subsequent aromatization reactions, catalyzed by a suite of tailoring enzymes including cyclases and aromatases. This intricate process establishes the characteristic tricyclic or tetracyclic ring system of the naphthopyranone core.[2]
-
Glycosylation: The final stage of biosynthesis involves the attachment of sugar moieties to the naphthopyranone aglycone. This crucial step is catalyzed by glycosyltransferases (GTs), which recognize specific hydroxyl groups on the aglycone and transfer a sugar residue from an activated sugar donor, typically a UDP-sugar.[3][4] This glycosylation can significantly impact the biological activity and physicochemical properties of the final compound.
Below is a DOT language script that generates a diagram illustrating the general biosynthetic pathway of a naphthopyranone glycoside.
Key Enzymes and Their Quantitative Characteristics
The biosynthesis of naphthopyranone glycosides is orchestrated by a suite of enzymes, each with specific catalytic functions. The following table summarizes the key enzyme classes and their known kinetic parameters from related pathways.
| Enzyme Class | Specific Enzyme Example | Substrate(s) | Km | kcat | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Polyketide Synthase | Actinorhodin minimal PKS | Malonyl-CoA | 207 µM | 0.49 min-1 | - | - | [1] |
| Malonyl-ACP | 2.4 µM | 20.6 min-1 | - | - | [1] | ||
| Reductase | Nanaomycin D reductase | Nanaomycin D | 250 µM | - | 5.0 | 37 | |
| NADH | 62 µM | - | 5.0 | 37 | [5] | ||
| Glycosyltransferase | BexG2 | 2-thioglucose 6-phosphate, UDP-glucose | - | - | - | - | [4] |
Regulatory Networks Controlling Biosynthesis
The production of naphthopyranone glycosides, like many other secondary metabolites, is tightly regulated at the transcriptional level. The biosynthetic gene clusters often contain pathway-specific regulatory genes that control the expression of the entire set of biosynthetic genes. Furthermore, global regulatory networks, responsive to nutritional cues and cellular stress, also play a crucial role in modulating the production of these compounds.
In many Streptomyces species, the availability of inorganic phosphate (B84403) is a key regulatory signal. High concentrations of phosphate have been shown to repress the biosynthesis of nanaomycin, suggesting that the production of this antibiotic is triggered under nutrient-limiting conditions.[4] The regulatory cascade often involves two-component systems and transcriptional regulators that sense environmental signals and modulate gene expression accordingly.
The following diagram illustrates a simplified regulatory network for the biosynthesis of a hypothetical naphthopyranone glycoside.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of naphthopyranone glycoside biosynthesis.
Protocol 1: Heterologous Expression of a Glycosyltransferase Gene (e.g., bexG2) in E. coli
Objective: To produce and purify a functional glycosyltransferase for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series with a His-tag)
-
Genomic DNA from the producing organism (e.g., Amycolatopsis orientalis)
-
PCR primers for the target gene (bexG2)
-
Restriction enzymes and T4 DNA ligase
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Gene Amplification and Cloning:
-
Amplify the bexG2 gene from genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable E. coli cloning strain.
-
Verify the correct insertion by colony PCR and DNA sequencing.
-
-
Protein Expression:
-
Transform the verified expression plasmid into an E. coli expression strain.
-
Grow a 1 L culture of the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer containing imidazole.
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
Protocol 2: In Vitro Glycosyltransferase Activity Assay
Objective: To determine the activity and substrate specificity of a purified glycosyltransferase.
Materials:
-
Purified glycosyltransferase enzyme
-
Naphthopyranone aglycone substrate
-
UDP-sugar donor substrate (e.g., UDP-glucose)
-
Reaction buffer (e.g., Tris-HCl or HEPES with MgCl2)
-
HPLC system with a suitable column (e.g., C18)
-
LC-MS system for product identification
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer, the naphthopyranone aglycone, and the UDP-sugar.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the purified glycosyltransferase.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding an equal volume of cold methanol (B129727) or acetonitrile.
-
-
Product Analysis:
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate the substrate and product.
-
Monitor the reaction by observing the decrease in the substrate peak and the appearance of a new product peak.
-
Collect the product peak and confirm its identity by LC-MS analysis.
-
Quantify the product formation by integrating the peak area and comparing it to a standard curve.
-
The following diagram outlines a typical experimental workflow for the heterologous expression and characterization of a glycosyltransferase.
This comprehensive guide provides a foundational understanding of the biosynthesis of naphthopyranone glycosides. The detailed pathways, quantitative data, and experimental protocols serve as a valuable resource for researchers aiming to explore, engineer, and exploit these fascinating natural products for various applications in medicine and biotechnology. Further research into the specific enzymes and regulatory elements of individual naphthopyranone glycoside pathways will undoubtedly unveil new opportunities for the discovery and development of novel bioactive compounds.
References
- 1. Assessing and harnessing updated polyketide synthase modules through combinatorial engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Biosynthetic Pathway for BE-7585A, A 2-Thiosugar-containing Angucycline-type Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biosynthetic pathway for BE-7585A, a 2-thiosugar-containing angucycline-type natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cassiaside B: A Comprehensive Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassiaside B, a naphthopyrone glycoside primarily isolated from the seeds of Cassia obtusifolia, has emerged as a compound of interest in the field of pharmacology. Preliminary studies suggest a range of biological activities, including hepatoprotective and antioxidant effects. This technical guide provides a detailed review of the current scientific literature on this compound, summarizing the available quantitative data, outlining experimental methodologies, and illustrating potential signaling pathways. The information presented aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
Cassia obtusifolia, a plant belonging to the Leguminosae family, has a long history of use in traditional medicine, particularly in East Asia, for various ailments.[1] Its seeds are known to contain a variety of bioactive compounds, including anthraquinones and naphthopyrone glycosides.[1] Among these, this compound has been identified as a constituent of bioactive fractions with potential therapeutic properties. This document consolidates the existing research on the biological activities of this compound, with a focus on its antioxidant and hepatoprotective effects, and explores its potential mechanisms of action.
Biological Activities of this compound
The biological activities of this compound have been primarily investigated in the contexts of hepatoprotection and antioxidation. While research is still in its early stages, the available data suggests a promising profile for this natural compound.
Hepatoprotective Activity
Research has indicated that fractions of Cassia obtusifolia seed extract containing this compound exhibit protective effects on liver cells.
Table 1: Summary of Quantitative Data on the Hepatoprotective Activity of this compound-containing Fractions
| Cell Line | Inducing Agent | Bioactive Fraction | Key Findings | Reference |
| HepG2 | tert-butyl hydroperoxide (t-BHP) | Ethyl acetate (B1210297) (EtOAc) fraction of methanolic extract of Cassia obtusifolia seeds | - Inhibition of cytotoxic effect - Positive regulation of glutathione (B108866) (GSH) - Decreased reactive oxygen species (ROS) formation | [2] |
Antioxidant Activity
The hepatoprotective effects of this compound are closely linked to its antioxidant properties. The compound has been shown to mitigate oxidative stress by modulating key cellular components.
Table 2: Summary of Quantitative Data on the Antioxidant Activity of this compound-containing Fractions
| Assay | Bioactive Fraction | Key Findings | Reference |
| Cellular Antioxidant Assay | Ethyl acetate (EtOAc) fraction of methanolic extract of Cassia obtusifolia seeds | - Ameliorated increased ROS levels - Ameliorated decreased GSH levels | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols used in the cited studies on this compound.
Isolation and Purification of this compound
The isolation of this compound from Cassia obtusifolia seeds typically involves a multi-step extraction and chromatographic process.
Figure 1. General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried seeds of Cassia obtusifolia are powdered and extracted with methanol.
-
Fractionation: The resulting methanolic extract is then subjected to solvent partitioning. An ethyl acetate (EtOAc) fraction, which has been shown to be rich in bioactive compounds, is collected.[2]
-
Isolation: this compound is isolated from the active EtOAc fraction using various chromatographic techniques, such as column chromatography.
Hepatoprotective Activity Assay
The hepatoprotective effect of this compound-containing fractions has been evaluated using an in vitro model of oxidative stress in human liver cells.
Cell Culture and Treatment:
-
Human hepatic HepG2 cells are cultured under standard conditions.
-
To induce oxidative damage, the cells are treated with a pro-oxidant agent, such as tert-butyl hydroperoxide (t-BHP).[2]
-
Prior to the induction of oxidative stress, cells are pre-treated with the Cassia obtusifolia extract or its fractions.[2]
Assessment of Hepatoprotection:
-
Cytotoxicity Assay: Cell viability is measured to assess the protective effect of the extract against t-BHP-induced cell death.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified to determine the antioxidant effect of the treatment.[2]
-
Measurement of Glutathione (GSH): The levels of the endogenous antioxidant glutathione are measured to evaluate the impact on the cellular antioxidant defense system.[2]
Potential Signaling Pathways
While direct evidence for the involvement of specific signaling pathways in the biological activities of isolated this compound is limited, the observed antioxidant and cytoprotective effects suggest a potential interaction with key cellular signaling cascades that regulate oxidative stress and cell survival.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. It is plausible that this compound exerts its antioxidant effects through the activation of this pathway.
Figure 2. Postulated involvement of this compound in the Nrf2 pathway.
Hypothesized Mechanism:
-
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.
-
Oxidative stress can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes.
-
This leads to the increased expression of these protective enzymes, such as those involved in glutathione synthesis and recycling.
-
It is hypothesized that this compound may either directly interact with Keap1 or mitigate oxidative stress, leading to the activation of the Nrf2 pathway and subsequent upregulation of cellular antioxidant defenses, as suggested by the observed increase in GSH levels.[2]
Conclusion and Future Directions
The current body of scientific literature provides initial evidence for the hepatoprotective and antioxidant activities of this compound, primarily demonstrated through studies on bioactive fractions of Cassia obtusifolia. The observed effects on reducing reactive oxygen species and enhancing glutathione levels in liver cells point towards a mechanism involving the modulation of cellular oxidative stress responses.
However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Investigating a broader range of biological activities: Exploring the anti-inflammatory, neuroprotective, and anticancer properties of purified this compound.
-
Elucidating molecular mechanisms: Conducting in-depth studies to identify the specific signaling pathways and molecular targets of this compound, including its definitive role in the Nrf2 pathway and its potential effects on other pathways such as NF-κB and MAPK.
-
Quantitative analysis: Determining the potency of pure this compound through dose-response studies and calculating IC50 values for its various biological activities.
-
In vivo studies: Validating the in vitro findings in animal models to assess the efficacy, pharmacokinetics, and safety of this compound.
A deeper understanding of the pharmacological profile of this compound will be instrumental in guiding its potential development as a novel therapeutic agent for a variety of diseases.
References
Known Biological Targets of Cassiaside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassiaside (B57354) B, a naphthopyrone glycoside isolated from the seeds of Cassia species, has garnered interest for its potential therapeutic activities. This technical guide provides a comprehensive overview of the currently identified biological targets of Cassiaside B and its closely related analogs. The available data, primarily from in vitro studies, suggests that the biological activities of cassiasides are linked to the modulation of enzymes involved in neurodegeneration, inflammation, and metabolic disorders. This document summarizes the quantitative data on these interactions, details the experimental methodologies used in these studies, and visualizes the associated signaling pathways. Due to the limited research focused specifically on this compound, this guide incorporates data from studies on closely related compounds such as Cassiaside B2, Cassiaside C2, and the aglycone form, rubrofusarin, to provide a broader context for its potential mechanisms of action.
Introduction
This compound is a member of the naphthopyrone class of compounds, which are characteristic secondary metabolites in plants of the Cassia genus. These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, eye diseases, and hypertension.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these therapeutic effects, identifying specific enzymes and signaling pathways as targets for the bioactive constituents of Cassia seeds. This guide focuses on collating the existing scientific literature on the biological targets of this compound and its analogs to support further research and drug development efforts.
Enzyme Inhibition
Several studies have investigated the inhibitory effects of cassiasides and related compounds on various enzymes. The primary targets identified are involved in the pathogenesis of Alzheimer's disease, diabetes, and depression.
Enzymes in Neurodegenerative and Mood Disorders
Compounds from Cassia obtusifolia have shown inhibitory potential against key enzymes implicated in Alzheimer's disease and mood disorders.[2]
-
β-site Amyloid Precursor Protein (APP)-Cleaving Enzyme 1 (BACE1): Inhibition of BACE1 is a key strategy in reducing the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. An unspecified cassiaside has been shown to exhibit mixed-type inhibition against BACE1.[1][3]
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat the cognitive symptoms of Alzheimer's disease. While extracts of C. obtusifolia have shown inhibitory activity, the specific contribution of this compound is not yet fully characterized.[2]
-
Monoamine Oxidase A (hMAO-A): This enzyme is a target for antidepressant drugs. Cassiaside B2, a related compound, was found to be a weak inhibitor of human MAO-A.[4]
Enzymes in Metabolic Disease
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making it a target for the treatment of type 2 diabetes and obesity. Cassiaside B2 showed weak inhibitory activity against PTP1B, with its aglycone, rubrofusarin, being a more potent inhibitor.[4]
Other Enzyme Targets
-
Angiotensin-Converting Enzyme (ACE): ACE inhibitors are used to treat hypertension. Extracts from Cassia tora containing cassiasides have demonstrated significant ACE inhibitory properties.[5]
Quantitative Data on Enzyme Inhibition
The following table summarizes the available quantitative data for the inhibitory activities of this compound and its related compounds against various enzyme targets.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| Cassiaside B2 | Protein Tyrosine Phosphatase 1B (PTP1B) | >100 | Not specified | [4] |
| Cassiaside B2 | human Monoamine Oxidase A (hMAO-A) | >100 | Not specified | [4] |
| Rubrofusarin (aglycone of this compound) | Protein Tyrosine Phosphatase 1B (PTP1B) | 16.95 ± 0.49 | Mixed-competitive | [4] |
| Rubrofusarin (aglycone of this compound) | human Monoamine Oxidase A (hMAO-A) | 5.90 ± 0.99 | Mixed-competitive | [4] |
| Cassiaside (unspecified) | β-site Amyloid Precursor Protein (APP)-Cleaving Enzyme 1 (BACE1) | Not specified | Mixed-type | [1][3] |
| Cassia tora MeOH extract | Angiotensin-Converting Enzyme (ACE) | >50% inhibition at 163.93 µg/mL | Not specified | [5] |
Signaling Pathway Modulation
The anti-inflammatory effects of Cassia species extracts suggest the involvement of key inflammatory signaling pathways. While direct evidence for this compound is limited, related compounds have been shown to modulate the NF-κB pathway.
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] Sennoside B, another compound from Cassia, has been shown to inhibit NF-κB signaling, leading to a reduction in the expression of pro-inflammatory mediators such as IL-1β, TNF-α, and IL-6.[7] This suggests that this compound may also exert anti-inflammatory effects through this pathway.
Other Biological Activities and Targets
-
Antimicrobial Activity: this compound has demonstrated potent antimicrobial activity against Acinetobacter sp. with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL.[8]
-
Reactive Oxygen Species (ROS) Scavenging: Cassiaside has been shown to potently scavenge ROS in tert-butyl hydroperoxide-induced HepG2 cells, suggesting a hepatoprotective mechanism through the upregulation of glutathione (B108866) (GSH).[9]
-
Histamine (B1213489) Release Inhibition: Cassiaside B2 and Cassiaside C2 have been found to inhibit histamine release from rat peritoneal exudate mast cells, indicating anti-allergic potential.[9] Cassiaside C2 is suggested to act as a histamine antagonist.[10]
Experimental Protocols
PTP1B Inhibition Assay
The inhibitory activity against PTP1B is typically determined using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The protocol, as adapted from the literature, is as follows[4]:
-
The reaction mixture contains PTP1B enzyme in a buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol).
-
The test compound (e.g., Cassiaside B2) is pre-incubated with the enzyme for 10 minutes at 37°C.
-
The reaction is initiated by the addition of pNPP.
-
After incubation, the reaction is terminated by the addition of 1 N NaOH.
-
The amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the inhibitor.
BACE1 Inhibition Assay
A common method for assessing BACE1 inhibition is a fluorescence resonance energy transfer (FRET) assay:
-
The assay is performed in a 96-well plate containing BACE1 enzyme, a specific fluorogenic substrate, and the test compound in an assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
The mixture is incubated at 37°C, and the fluorescence is measured at regular intervals using a microplate reader (excitation at 320 nm and emission at 405 nm).
-
The rate of substrate cleavage is determined, and the percentage of inhibition is calculated.
-
Kinetic parameters can be determined by varying the concentrations of the substrate and inhibitor.[3]
Visualizations
Signaling Pathway Diagrams
Caption: PTP1B-mediated inhibition of the insulin signaling pathway and its modulation by Cassiaside analogs.
Caption: Inhibition of BACE1-mediated APP processing by Cassiaside.
Experimental Workflow Diagram
Caption: General workflow for determining the IC50 of this compound against a target enzyme.
Conclusion and Future Directions
The current body of research indicates that this compound and its related naphthopyrone glycosides are bioactive compounds with the potential to modulate multiple biological targets. The most promising areas for further investigation appear to be in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. However, a significant portion of the existing data is derived from studies on crude extracts or on analogs of this compound.
To advance the therapeutic development of this compound, future research should focus on:
-
Target Deconvolution: Systematically screening pure this compound against a wide range of biological targets to identify its primary and secondary mechanisms of action.
-
Quantitative Analysis: Determining the binding affinity (Kd), inhibition constants (Ki), and IC50 values of pure this compound for its identified targets.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models of disease to assess the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency and selectivity for specific targets.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and pave the way for its potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:119170-51-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Inhibitory activities of Cassia tora and its anthraquinone constituents on angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-arthritic potential of Cassia fistula leaf extracts and sennoside B via NF-κB inhibition: In vivo and in vitro pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]
- 10. cassiaside C2 | C39H52O25 | CID 10350826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cassiaside B CAS number and chemical identifiers
An In-depth Examination of the Naphthopyrone Glycoside: Chemical Identity, Biological Activity, and Methodologies
Abstract
Cassiaside B is a naturally occurring naphthopyrone glycoside first identified in Cassia pudibunda. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and known biological activities. Notably, this compound has demonstrated antimicrobial properties. This document also outlines detailed experimental protocols for the isolation and characterization of similar compounds, and discusses potential mechanisms of action and signaling pathways based on related molecules. This guide is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.
Chemical Identity and Properties
This compound is classified as a naphthopyrone, a class of organic compounds characterized by a naphthalene (B1677914) ring system fused to a pyrone ring. Its glycosidic nature indicates the attachment of one or more sugar moieties to the core structure.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in chemical databases and scientific literature.
| Identifier | Value | Source |
| CAS Number | 119170-51-3 | --INVALID-LINK--{:target="_blank"}[1], --INVALID-LINK--{:target="_blank"}[2], --INVALID-LINK--{:target="_blank"}[3], --INVALID-LINK--{:target="_blank"}[4] |
| PubChem CID | 14189965 | --INVALID-LINK--{:target="_blank"}[5][6] |
| Molecular Formula | C₂₆H₃₀O₁₄ | --INVALID-LINK--{:target="_blank"}[5][6] |
| IUPAC Name | 6-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | --INVALID-LINK--{:target="_blank"}[5] |
| InChI | InChI=1S/C26H30O14/c1-10-3-13(28)18-14(38-10)5-11-4-12(35-2)6-15(17(11)20(18)30)39-24-22(32)21(31)19(29)16(40-24)7-36-25-23(33)26(34,8-27)9-37-25/h3-6,16,19,21-25,27,29-34H,7-9H2,1-2H3 | --INVALID-LINK--{:target="_blank"}[5] |
| InChIKey | NIVCJAYDAMQSJO-UHFFFAOYSA-N | --INVALID-LINK--{:target="_blank"}[5] |
| Canonical SMILES | CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3)OC)O[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--(CO)O)O)O)O)O">C@@HO | --INVALID-LINK--{:target="_blank"}[5] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 2.
| Property | Value | Source |
| Molecular Weight | 566.5 g/mol | --INVALID-LINK--{:target="_blank"}[5][6] |
| XLogP3-AA | -1.9 | --INVALID-LINK--{:target="_blank"}[5] |
| Hydrogen Bond Donor Count | 9 | --INVALID-LINK--{:target="_blank"}[5] |
| Hydrogen Bond Acceptor Count | 14 | --INVALID-LINK--{:target="_blank"}[5] |
| Rotatable Bond Count | 8 | --INVALID-LINK--{:target="_blank"}[5] |
| Exact Mass | 566.163556 g/mol | --INVALID-LINK--{:target="_blank"}[5] |
| Monoisotopic Mass | 566.163556 g/mol | --INVALID-LINK--{:target="_blank"}[5] |
| Topological Polar Surface Area | 224 Ų | --INVALID-LINK--{:target="_blank"}[5] |
| Heavy Atom Count | 40 | --INVALID-LINK--{:target="_blank"}[5] |
Biological Activity and Potential Signaling Pathways
Antimicrobial Activity
This compound has been reported to possess potent antimicrobial activity.[2] Specifically, it has demonstrated inhibitory effects against Acinetobacter sp. with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. The initial discovery of this compound from the methanolic extract of Cassia pudibunda roots also highlighted the antimicrobial properties of some of the isolated compounds.[1]
Potential Mechanisms of Action and Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, studies on structurally related naphthopyrone glycosides from Cassia species provide insights into potential mechanisms of action.
Other naphthopyrone glycosides have been shown to exert hepatoprotective effects by activating the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway and modulating the JNK/ERK/MAPK signaling cascade. Furthermore, some naphthopyrones exhibit antibacterial activity through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid synthesis. It is plausible that this compound may share similar mechanisms of action due to its structural similarity to these compounds.
Additionally, various glycosides isolated from Cassia species have demonstrated inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting potential applications in the management of diabetes.
Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.
Caption: Potential mechanisms of action for this compound based on related compounds.
Experimental Protocols
General Protocol for Isolation and Purification of Naphthopyrone Glycosides from Cassia Species
-
Extraction: The dried and powdered plant material (e.g., roots, seeds) is extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.
-
Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel or Sephadex LH-20 column.
-
Elution: The column is eluted with a gradient of chloroform and methanol, or other suitable solvent systems.
-
Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure naphthopyrone glycosides.
-
Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: Generalized workflow for the isolation of this compound.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth, and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Preparation of Microtiter Plates: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a naphthopyrone glycoside with established chemical identifiers and demonstrated antimicrobial activity. While specific data on its biological mechanisms are limited, research on related compounds suggests potential roles in modulating key signaling pathways relevant to antimicrobial and hepatoprotective effects. The generalized protocols provided in this guide offer a framework for the isolation and further investigation of this compound. Future studies are warranted to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. Fungal naphtho-γ-pyrones: Potent antibiotics for drug-resistant microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New antihepatotoxic naphtho-pyrone glycosides from the seeds of Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new naphthopyrone derivative from Cassia quinquangulata and structural revision of quinquangulin and its glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthopyrone glucosides from the seeds of Cassia tora with inhibitory activity on advanced glycation end products (AGEs) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Specific Cytotoxicity Data for Cassiaside B Impedes Full Analysis
A thorough review of existing scientific literature reveals a significant gap in the publicly available data regarding the preliminary cytotoxicity of Cassiaside B. While the compound has been identified and isolated from species within the Cassia genus, specific studies detailing its cytotoxic effects against cancer cell lines, including quantitative data and mechanistic pathways, are not presently available.
Our investigation confirmed the existence of this compound, a naphthopyrone compound found in plants such as Cassia pudibunda and Cassia obtusifolia. Some studies have alluded to its biological activities, including antimicrobial properties and its role as a glycoside of the aglycone rubrofusarin, which has been studied for its effects on certain enzymes. However, these studies do not extend to a direct and detailed examination of its cytotoxic potential.
The core requirements of this technical guide—quantitative data summarization, detailed experimental protocols for cytotoxicity assays, and visualization of signaling pathways—cannot be fulfilled for this compound due to the absence of primary research data on this specific topic.
Proposed Alternative: A Technical Guide on a Representative Cytotoxic Compound from the Cassia Genus
Given the user's interest in the cytotoxic properties of compounds from the Cassia genus, we propose an alternative approach: to develop the in-depth technical guide on a well-researched cytotoxic compound from this same genus for which ample data is available. A suitable candidate would be Emodin , an anthraquinone (B42736) found in many Cassia species. The scientific literature contains extensive research on emodin's anticancer effects, including:
-
Quantitative cytotoxicity data (e.g., IC50 values) across various cancer cell lines.
-
Detailed methodologies for the assays used to determine its cytotoxic and apoptotic effects.
-
Elucidation of the signaling pathways involved in its mechanism of action.
This alternative would allow for the creation of a comprehensive and data-rich technical guide that adheres to all the specified formatting and content requirements, while still aligning with the broader topic of interest.
We await your feedback on this proposed alternative before proceeding with the development of the technical guide.
Methodological & Application
Application Note: Quantification of Cassiaside B in Cassia obtusifolia Seeds by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cassiaside B, a key bioactive naphthopyrone glycoside found in the seeds of Cassia obtusifolia. This method is tailored for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require accurate quantification of this compound for quality control, standardization of herbal extracts, or pharmacokinetic studies. The protocol outlines sample and standard preparation, detailed chromatographic conditions, and method validation parameters.
Introduction
This compound, with the chemical formula C₂₆H₃₀O₁₄, is a significant secondary metabolite present in Cassia obtusifolia (also known as Semen Cassiae). The seeds of this plant have a long history of use in traditional medicine for various ailments. Accurate and validated analytical methods are crucial for the quality control of raw materials and finished products containing this bioactive compound. This document provides a comprehensive HPLC-UV method for the quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (deionized or Milli-Q)
-
Cassia obtusifolia seeds (dried and powdered)
-
Chloroform (B151607) (analytical grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: µ-Bondapak C18 column (3.9 mm × 300 mm, 10 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, water, tetrahydrofuran, and acetic acid in the ratio of 20:76.5:3.0:0.5 (v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
-
Retention Time of this compound: Approximately 13.27 minutes[1].
Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 12.5, 25, 62.5, 125, and 250 µg/mL).
Sample Preparation
-
Defatting: Accurately weigh the dried powder of Cassia obtusifolia seeds. The powdered seeds are then defatted with chloroform using a Soxhlet apparatus[1].
-
Extraction: The defatted seed powder is subsequently extracted with methanol[1].
-
Final Sample Solution: The methanolic extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system[1].
Quantitative Data Summary
The following table summarizes the quantitative performance of this HPLC method for the analysis of this compound.
| Parameter | Result | Reference |
| Retention Time (t_R) | 13.27 min | [1] |
| Linearity Range | 0.125 - 0.625 µg | [1] |
| Correlation Coefficient (r) | 0.9999 | [1] |
| Average Recovery | 97.78% (± 2.16%) | [1] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve
-
Prepare a series of at least five concentrations of this compound working standard solutions.
-
Inject 10 µL of each working standard solution into the HPLC system in triplicate.
-
Record the peak area for this compound at each concentration.
-
Construct a calibration curve by plotting the mean peak area against the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r). An r-value of >0.999 is generally considered acceptable[1].
Protocol 2: Quantification of this compound in a Sample
-
Prepare the sample extract as described in the "Sample Preparation" section.
-
Inject 10 µL of the final sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Record the peak area of the this compound peak in the sample.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Diagrams
References
Application Note: UPLC-MS/MS Protocol for the Analysis of Cassiaside B in Plant Extracts
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Cassiaside B in plant extracts, particularly from Cassia species such as Cassia tora and Cassia obtusifolia. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reversed-phase UPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for the detection of this compound.
Introduction
This compound is a naphthopyrone glycoside found in the seeds of Cassia species, which are widely used in traditional medicine.[1] Interest in this compound and related compounds has grown due to their various reported biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies. This UPLC-MS/MS method provides a robust and reliable tool for these applications.
Experimental
Sample Preparation
-
Grinding: Dry the plant material (e.g., Cassia tora seeds) at 50°C for 48 hours and grind into a fine powder (passing through a 20-mesh sieve).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of methanol.
-
Extract using ultrasonication for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Method
UPLC System: Waters ACQUITY UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) or equivalent. Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% formic acid Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.3 | 95 | 5 |
| 2.0 | 0.3 | 70 | 30 |
| 5.0 | 0.3 | 40 | 60 |
| 7.0 | 0.3 | 5 | 95 |
| 9.0 | 0.3 | 5 | 95 |
| 9.1 | 0.3 | 95 | 5 |
| 12.0 | 0.3 | 95 | 5 |
Injection Volume: 2 µL Column Temperature: 40°C
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI). Ionization Mode: Negative MRM Transitions for this compound (Hypothetical):
-
Precursor Ion (m/z): 565.2
-
Product Ion 1 (Quantifier): [Aglycone fragment]
-
Product Ion 2 (Qualifier): [Glycosidic cleavage fragment]
-
Collision Energy and Cone Voltage: To be optimized by infusing a standard solution of this compound.
Method Validation Parameters
The following parameters should be assessed to validate the analytical method. The table below provides example acceptance criteria.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | 85-115% |
| Stability | Stable under experimental conditions |
Quantitative Data Summary
The following table summarizes representative quantitative data for naphthopyrone glycosides found in Cassiae Semen, which can serve as a reference for the expected concentration range of this compound.
| Compound | Content (%) in Naphthopyrone Reference Extract of Cassiae Semen |
| Cassiaside C | 28.8 ± 0.5 |
| Rubrofusarin-6-O-β-D-gentiobioside | 16.60 ± 0.22 |
| Cassiaside C2 | 11.68 ± 0.24 |
| Cassiaside B2 | 11.40 ± 0.26 |
Experimental Workflow
Caption: Workflow for the UPLC-MS/MS analysis of this compound in plant extracts.
Putative Signaling Pathway of this compound and its Aglycone, Rubrofusarin
This compound and its aglycone, rubrofusarin, have been associated with several biological activities, including antioxidant and neuroprotective effects. The aglycone, rubrofusarin, has been shown to ameliorate depressive symptoms through the PI3K/Akt signaling pathway.[3] Furthermore, extracts of Cassia obtusifolia, containing cassiasides, exhibit hepatoprotective effects by scavenging reactive oxygen species (ROS) and upregulating glutathione (B108866) (GSH).[1] A related compound, Cassiaside C, has been found to inhibit the formation of advanced glycation end products (AGEs).[4]
The following diagram illustrates a putative signaling pathway integrating these activities.
Caption: Putative signaling pathways for this compound and its aglycone, Rubrofusarin.
Conclusion
The UPLC-MS/MS method described provides a powerful tool for the selective and sensitive quantification of this compound in plant extracts. This method is suitable for the quality control of herbal medicines and for further research into the pharmacological properties of this bioactive compound. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers in the field.
References
Application Notes and Protocols for the Soxhlet Extraction of Cassiaside B from Cassia obtusifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassia obtusifolia, commonly known as the sicklepod or Jue Ming Zi, is a plant of significant interest in traditional medicine and modern pharmacology. Its seeds are a rich source of various bioactive compounds, including naphthopyrone glycosides, of which Cassiaside B is a notable example. This compound and related compounds from Cassia species have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. These properties are often linked to the modulation of key cellular signaling pathways, such as the NF-κB and Nrf2 pathways.
This document provides a detailed protocol for the extraction of this compound from Cassia obtusifolia seeds using the Soxhlet extraction method. Soxhlet extraction is a continuous solid-liquid extraction technique that is highly efficient for extracting compounds from solid matrices. The protocol includes sample preparation, a two-step extraction process involving defatting followed by methanolic extraction, and methods for downstream analysis. Additionally, this note presents relevant physicochemical data for this compound and discusses its potential biological activities with a focus on the NF-κB signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing extraction and purification strategies, as well as for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀O₁₄ | [1] |
| Molecular Weight | 566.5 g/mol | [1] |
| CAS Number | 119170-51-3 | [2] |
| Appearance | Solid (Predicted) | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] Water solubility is estimated to be low.[2] | [2][3] |
Comparative Extraction Yields of Bioactive Glycosides from Cassia Species
| Compound(s) | Plant Source | Extraction Method | Solvent | Yield | Reference |
| Sennoside A & B | Cassia angustifolia | Ultrasound-Assisted | 70% Ethanol | Higher than conventional methods | [4][5] |
| Sennoside A & B | Cassia angustifolia | Microwave-Assisted | 70% Ethanol | Higher than conventional methods | [4][5] |
| Total Anthraquinones | Cassia fistula | Maceration | 70% Ethanol | 0.3139 ± 0.0129 % w/w | [3] |
| Total Anthraquinone Glycosides | Cassia fistula | Decoction | Water | 0.2383 ± 0.0011 % w/w | [3] |
| Cassiaside A & B | Cassia obtusifolia | Soxhlet (after defatting) | Methanol (B129727) | Not specified, but used for HPLC analysis | [6] |
Experimental Protocol: Soxhlet Extraction of this compound
This protocol is based on established methods for the extraction of naphthopyrone glycosides from Cassia species.[6]
Materials and Equipment
-
Dried seeds of Cassia obtusifolia
-
Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Cellulose (B213188) extraction thimbles
-
Grinder or mill
-
Analytical balance
-
Rotary evaporator
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Pre-Extraction Sample Preparation
-
Drying: Ensure the seeds of Cassia obtusifolia are thoroughly dried in an oven at 50-60°C to a constant weight to remove moisture, which can interfere with the extraction process.
-
Grinding: Grind the dried seeds into a coarse powder (approximately 20-40 mesh). A uniform particle size is crucial for efficient solvent percolation and extraction.
-
Sample Weighing: Accurately weigh about 20 g of the powdered seed material and place it into a cellulose extraction thimble.
Step 1: Defatting (Lipid Removal)
-
Place the thimble containing the sample into the Soxhlet extractor.
-
Fill a round-bottom flask with chloroform to approximately two-thirds of its volume. The solvent-to-solid ratio should be around 10:1 (v/w).
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the chloroform using a heating mantle to its boiling point (approx. 61°C).
-
Allow the extraction to proceed for 4-6 hours, or until the solvent in the siphon arm runs clear, indicating that the majority of the lipids have been extracted.
-
After extraction, carefully dismantle the apparatus and allow the thimble with the defatted material to air-dry in a fume hood to remove residual chloroform.
Step 2: Extraction of this compound
-
Place the air-dried, defatted thimble back into the clean Soxhlet extractor.
-
Fill a new round-bottom flask with methanol to two-thirds of its volume. A solvent-to-solid ratio of 15:1 to 20:1 (v/w) is recommended.[7]
-
Reassemble the apparatus and heat the methanol to its boiling point (approx. 65°C).
-
Continue the extraction for 6-8 hours. The number of cycles can be monitored, with a higher number of cycles generally leading to a more exhaustive extraction.
-
Upon completion, turn off the heat and allow the apparatus to cool.
Post-Extraction Processing
-
Solvent Evaporation: Transfer the methanolic extract from the round-bottom flask to a rotary evaporator. Concentrate the extract under reduced pressure at a temperature of 40-50°C until the methanol is completely removed, yielding a crude extract.
-
Storage: Store the dried crude extract in a desiccator over silica (B1680970) gel to prevent moisture absorption. For long-term storage, keep the extract at -20°C.
-
Quantification: The concentration of this compound in the crude extract can be determined using a validated HPLC method, as described in the literature.[6] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, water, and an acidifier like acetic acid. Detection is commonly performed using a UV detector at approximately 278 nm.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the Soxhlet extraction of this compound.
Relevant Signaling Pathway: NF-κB Inhibition
Constituents of Cassia species have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] This pathway is a central regulator of inflammation. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparison on extraction yield of sennoside A and sennoside B from senna (Cassia angustifolia) using conventional and non conventional extraction techniques and their quantification using a validated HPLC-PDA detection method | Semantic Scholar [semanticscholar.org]
- 5. Comparison on extraction yield of sennoside A and sennoside B from senna (Cassia angustifolia) using conventional and non conventional extraction techniques and their quantification using a validated HPLC-PDA detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. High-throughput Soxhlet extraction method applied for analysis of leaf lignocellulose and non-structural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-arthritic potential of Cassia fistula leaf extracts and sennoside B via NF-κB inhibition: In vivo and in vitro pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Study of Maceration and Percolation for Cassiaside B Extraction from Cassia tora
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cassia tora, a plant of the Leguminosae family, is a well-known herb in traditional medicine, particularly in Ayurveda and Chinese medicine. Its seeds are a rich source of various bioactive compounds, including anthraquinones, flavonoids, and naphthopyrone glycosides. Among these, Cassiaside B, a naphthopyrone glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. The efficient extraction of this compound is a critical step in its study and potential pharmaceutical development. This document provides a comparative overview of two conventional extraction methods, maceration and percolation, for obtaining this compound from Cassia tora seeds. Due to a lack of direct comparative quantitative data in the current literature, this note focuses on the principles of each method, generalized protocols, and a qualitative comparison of their advantages and disadvantages.
Maceration vs. Percolation: A Qualitative Comparison
| Feature | Maceration | Percolation |
| Principle | Soaking the plant material in a solvent for a specified period with occasional agitation. | Continuous slow passage of a solvent through a column of the plant material. |
| Efficiency | Generally considered less efficient as the solvent can become saturated, limiting further extraction. | Typically more efficient due to the continuous flow of fresh solvent, maintaining a higher concentration gradient. |
| Time | A longer extraction time is usually required (days). | Can be a faster process compared to maceration (hours to a day). |
| Solvent Usage | Uses a fixed amount of solvent. | Can consume a larger volume of solvent. |
| Labor | Less labor-intensive. | Requires more attention and setup. |
| Apparatus | Simple glassware (e.g., beaker, flask). | Requires a specific apparatus called a percolator. |
| Suitability | Suitable for thermolabile compounds as it is conducted at room temperature. | Also suitable for thermolabile compounds, with the potential for better extraction of certain compounds. |
Experimental Protocols
The following are generalized protocols for the extraction of this compound from Cassia tora seeds. Researchers should optimize these protocols based on their specific laboratory conditions and analytical capabilities.
Plant Material Preparation
-
Collection and Authentication: Collect mature seeds of Cassia tora. Have the plant material authenticated by a qualified botanist.
-
Drying: Dry the seeds in the shade at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried seeds into a coarse powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.
-
Defatting (Optional but Recommended): To improve the extraction efficiency of polar compounds like this compound, defat the seed powder by Soxhlet extraction with a non-polar solvent like petroleum ether or hexane (B92381) for 6-8 hours. Air-dry the defatted powder to remove any residual solvent.
Maceration Protocol
-
Setup: Place 100 g of the prepared Cassia tora seed powder into a clean, dry, amber-colored glass container with a stopper.
-
Solvent Addition: Add a suitable solvent, such as 70% ethanol (B145695) or methanol (B129727), in a 1:10 solid-to-solvent ratio (100 g powder in 1 L of solvent).
-
Extraction: Seal the container and keep it at room temperature (25 ± 2°C) for 3-7 days, with intermittent shaking (e.g., once or twice a day).
-
Filtration: After the maceration period, filter the mixture through a muslin cloth or Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Drying: Dry the concentrated extract in a vacuum oven or desiccator to a constant weight.
-
Storage: Store the dried extract in an airtight, light-resistant container at 4°C.
Percolation Protocol
-
Packing the Percolator: Moisten 100 g of the prepared Cassia tora seed powder with a small amount of the extraction solvent (e.g., 70% ethanol or methanol) to form a damp mass. Allow it to stand for about 15 minutes. Pack the moistened powder uniformly into a glass percolator. Place a filter paper disc on top of the powder bed.
-
Solvent Addition: Gently add the extraction solvent to the top of the percolator, ensuring the powder bed is always covered with the solvent.
-
Maceration Step: Allow the solvent to saturate the powder and begin to drip from the outlet. Once the first few drops emerge, close the outlet and let the mixture macerate for 24 hours.
-
Percolation: After maceration, open the outlet and collect the percolate at a controlled flow rate (e.g., 1-3 mL per minute). Continuously add fresh solvent to the top of the percolator to maintain a constant level above the powder.
-
Collection: Continue the percolation process until the desired volume of percolate is collected or until the percolate becomes colorless and tests negative for the target compounds.
-
Concentration and Drying: Concentrate and dry the collected percolate as described in the maceration protocol (steps 5-7).
HPLC Quantification of this compound
This protocol is adapted from a method for the analysis of Cassiaside A and B in Cassia obtusifolia and can be used for the quantitative analysis of this compound in the extracts obtained.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) is commonly used for the separation of flavonoid and naphthopyrone glycosides. A starting condition of 10-20% acetonitrile, gradually increasing to 80-90% over 30-40 minutes, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectra of related naphthopyrones, a wavelength of around 280 nm is likely suitable for the detection of this compound.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the extract using the calibration curve.
Putative Signaling Pathways of this compound
This compound is reported to possess anti-inflammatory and antioxidant properties. The following diagrams illustrate the potential signaling pathways through which this compound may exert these effects.
Experimental Workflow for Extraction
Putative Anti-Inflammatory Signaling Pathway (NF-κB)
Putative Antioxidant Mechanism (ROS Scavenging)
Conclusion
Both maceration and percolation are viable methods for the extraction of this compound from Cassia tora seeds. The choice between the two will depend on the specific requirements of the research, including available equipment, desired extraction efficiency, and time constraints. For higher efficiency, percolation is generally preferred, while maceration offers simplicity and is suitable for smaller-scale extractions. It is imperative that further research be conducted to establish optimized protocols and to provide a quantitative comparison of these methods for this compound yield. The putative involvement of this compound in modulating the NF-κB and ROS signaling pathways highlights its potential as a valuable therapeutic agent, warranting further investigation into its precise mechanisms of action.
Application Notes and Protocols for Optimal Extraction of Cassiaside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the optimal extraction of Cassiaside B, a naphthopyrone glycoside with potential therapeutic applications, from its natural sources, primarily the seeds of Cassia species. The protocols are based on current scientific literature, emphasizing solvent efficiency and advanced extraction techniques.
Introduction to this compound and Extraction Principles
This compound is a bioactive compound found in plants of the Cassia genus, notably Cassia obtusifolia. Like other glycosides, its extraction efficiency is highly dependent on the choice of solvent and extraction methodology. The polarity of the solvent is a critical factor, as it determines the solubility of the target compound. Generally, polar solvents are more effective for extracting glycosides. Advanced methods like Ultrasonic-Assisted Extraction (UAE) can enhance extraction yield and reduce processing time and solvent consumption.
Solvent Selection for this compound Extraction
While specific comparative studies on this compound yields are limited, data from the extraction of related compounds from Cassia species and general principles of phytochemical extraction provide a strong basis for solvent selection. Methanol (B129727) has been successfully used for the analytical quantification of this compound[1]. Studies on other phytochemicals in Cassia show that polar solvents like methanol, ethanol (B145695), and their aqueous mixtures are effective.
Summary of Extraction Yields for Total Extracts from Cassia Species (as a proxy for solvent effectiveness):
| Plant Material | Solvent | Extraction Method | Yield of Crude Extract (%) | Reference |
| Cassia alata Leaves | Aqueous | Maceration | 5.6 | [2] |
| Cassia alata Leaves | n-Hexane | Maceration | 5.7 | [2] |
| Cassia alata Leaves | Chloroform (B151607) | Maceration | 1.6 | [2] |
| Cassia alata Leaves | Ethanol | Maceration | 4.8 | [2] |
| Cassia alata Leaves | Methanol | Maceration | 2.8 | [2] |
| Cassia alata Aerial Parts | Petroleum Ether | Successive Solvent Extraction | 1.20 | [3] |
| Cassia alata Aerial Parts | Chloroform | Successive Solvent Extraction | 2.95 | [3] |
| Cassia alata Aerial Parts | Methanol | Successive Solvent Extraction | 3.20 | [3] |
| Cassia siamea | Methanol | Cold Maceration | Higher phytochemical content than water | [4] |
| Cassia siamea Leaves | Methanol | - | Highest TPC and antioxidant activity | [5] |
| Cassia siamea Leaves | Water | - | High ascorbic acid content | [5] |
| Cassia siamea Leaves | Ethanol | - | Moderate TPC and antioxidant activity | [5] |
| Cassia siamea Leaves | Ethyl Acetate | - | Highest β-carotene content | [5] |
Conclusion on Solvent Selection: Based on the available data, methanol and aqueous ethanol (e.g., 70-80%) are recommended as the primary solvents for optimizing this compound extraction. Methanol is effective for analytical purposes, while aqueous ethanol is a greener alternative suitable for larger-scale extractions, often enhancing the extraction of polar glycosides. Acetone is also a potential solvent due to its polarity. A preliminary defatting step with a non-polar solvent like n-hexane or chloroform can be beneficial, particularly for seeds, to remove lipids that may interfere with the extraction of more polar compounds[1].
Experimental Protocols for this compound Extraction
Protocol 1: Conventional Solid-Liquid Extraction (Maceration)
This protocol is a standard and straightforward method suitable for initial screening and small-scale extractions.
Methodology:
-
Sample Preparation: Grind the dried plant material (e.g., Cassia obtusifolia seeds) to a fine powder (e.g., 40-60 mesh).
-
Defatting (Optional but Recommended for Seeds): a. Weigh the powdered plant material. b. Add n-hexane or chloroform at a solid-to-solvent ratio of 1:10 (w/v). c. Stir the mixture for 2-4 hours at room temperature. d. Filter the mixture and discard the solvent. e. Allow the powdered material to air-dry completely.
-
Extraction: a. Place the defatted powder in a flask. b. Add the chosen solvent (e.g., methanol or 80% ethanol) at a solid-to-solvent ratio of 1:20 (w/v). c. Seal the flask and macerate for 24-48 hours at room temperature with continuous agitation (e.g., using a magnetic stirrer or orbital shaker).
-
Filtration and Concentration: a. Filter the mixture through Whatman No. 1 filter paper. b. Re-extract the residue twice more with the same solvent. c. Combine the filtrates. d. Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Quantification: a. Dissolve a known amount of the crude extract in the mobile phase. b. Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as acetonitrile-water-THF-acetic acid (20:76.5:3.0:0.5) with UV detection at 278 nm[1].
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, leading to higher yields in shorter times.
Methodology:
-
Sample Preparation: Prepare the plant material as described in Protocol 1. A defatting step is also recommended.
-
Extraction: a. Place a known amount of the powdered material into an extraction vessel. b. Add the selected solvent (e.g., 80% ethanol). c. Place the vessel in an ultrasonic bath or use a probe-type sonicator. d. Optimization of UAE Parameters:
- Solvent-to-Solid Ratio: Test ratios from 10:1 to 30:1 (mL/g).
- Extraction Time: Test durations from 15 to 60 minutes.
- Temperature: Test temperatures from 30°C to 60°C.
- Ultrasonic Power: Optimize based on the equipment manufacturer's instructions. e. A suggested starting point for optimization is a 20:1 solvent-to-solid ratio, 30 minutes extraction time, and a temperature of 50°C.
-
Filtration, Concentration, and Quantification: Follow steps 4 and 5 from Protocol 1.
Visualization of Workflows and Pathways
Diagram 1: General Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and analysis of this compound.
Diagram 2: Proposed Anti-Inflammatory Signaling Pathway for this compound
While direct evidence for this compound is limited, related naphthopyrones have been shown to inhibit the NF-κB pathway[6]. Other compounds from Cassia species also exhibit anti-inflammatory effects through modulation of NF-κB and MAPK pathways[3][4][7][8]. This diagram illustrates a plausible mechanism.
Caption: Plausible anti-inflammatory signaling pathway modulated by this compound.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. crbb-journal.com [crbb-journal.com]
- 3. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of angular naphthopyrones from the Philippine echinoderm Comanthus species as inhibitors of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cassia sieberiana DC. leaves modulate LPS-induced inflammatory response in THP-1 cells and inhibit eicosanoid-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Cassiaside B in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source of novel anti-inflammatory agents. Cassiaside B, a compound found in the Cassia genus, has been identified as a potential anti-inflammatory agent. These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory properties of this compound using cell culture models. The protocols detailed below are designed for the screening and mechanistic elucidation of this compound's effects on key inflammatory mediators and signaling pathways.
Data Presentation: Summary of Anti-inflammatory Activity
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the reported anti-inflammatory activities of a closely related anthraquinone, Aurantio-obtusin, isolated from Cassia obtusifolia. This data provides a strong rationale for investigating this compound and a benchmark for expected activities.
Disclaimer: The following data is for Aurantio-obtusin and is presented as an illustrative example of how to tabulate anti-inflammatory data. Researchers should generate specific data for this compound.
Table 1: Inhibitory Effects of Aurantio-obtusin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1]
| Parameter | Concentration of Aurantio-obtusin (µM) | % Inhibition / Effect |
| Nitric Oxide (NO) Production | 6.25 | Significant Inhibition |
| 12.5 | Significant Inhibition | |
| 25 | Significant Inhibition | |
| 50 | Significant Inhibition (p < 0.01) | |
| Prostaglandin E2 (PGE2) Production | 6.25 | - |
| 12.5 | - | |
| 25 | Significant Inhibition | |
| 50 | Significant Inhibition (p < 0.01) |
Table 2: Effect of Aurantio-obtusin on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages [1]
| Cytokine | Concentration of Aurantio-obtusin (µM) | Effect on Production |
| Tumor Necrosis Factor-α (TNF-α) | 25 | Significantly Reduced (p < 0.01) |
| Interleukin-6 (IL-6) | 25 | Significantly Suppressed |
| 50 | Significantly Suppressed |
Table 3: Effect of Aurantio-obtusin on the Expression of Pro-inflammatory Enzymes and Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages [1]
| Protein/Gene | Concentration of Aurantio-obtusin (µM) | Effect on Expression |
| iNOS (protein & mRNA) | 6.25 - 50 | Dose-dependent decrease |
| COX-2 (protein & mRNA) | 6.25 - 50 | Dose-dependent decrease |
| NF-κB p65 (protein) | 6.25 - 50 | Inhibition of nuclear translocation |
| IκBα Phosphorylation (protein) | 6.25 - 50 | Dose-dependent suppression |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: The murine macrophage cell line RAW 264.7 is a standard and appropriate model for these assays.
-
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
-
General Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis). Include vehicle control (DMSO) and LPS-only control groups.
-
Cell Viability Assay (MTT Assay)
-
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is essential. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that detects the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Collect 100 µL of cell-free supernatant from each well of a 96-well plate after treatment.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample and the standards.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Measurement of Prostaglandin E2 (PGE2) and Cytokines (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific molecules like PGE2, TNF-α, and IL-6 in the cell culture supernatant.
-
Protocol (General):
-
Perform the ELISA for the target molecule (PGE2, TNF-α, or IL-6) using a commercial kit, following the manufacturer's instructions.
-
This typically involves adding cell culture supernatants and standards to a microplate pre-coated with a capture antibody.
-
A detection antibody, followed by an enzyme-conjugated secondary antibody and a substrate, is added to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the concentration of the molecule in the samples based on the standard curve.
-
Western Blot Analysis of iNOS, COX-2, and Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including iNOS, COX-2, and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, or β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling pathways and potential points of inhibition by this compound.
References
Application Notes and Protocols: Molecular Docking of Cassiaside B with the 5-HT2C Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The serotonin (B10506) 2C receptor (5-HT2C), a G protein-coupled receptor (GPCR), is a crucial therapeutic target for neuropsychiatric conditions such as obesity, depression, and schizophrenia[1][2]. Its activation is known to mediate satiety and appetite, making it a focal point for developing anti-obesity medications[3][4]. Natural compounds are a significant source of novel drug candidates. Cassiaside B, a naphthopyrone found in Cassia species, has been identified as a compound with potential biological activities[5][6].
Molecular docking is a powerful computational method used to predict the binding affinity and orientation of a small molecule (ligand) to its protein target[7]. This in silico approach is instrumental in the early stages of drug discovery, offering insights into molecular interactions and helping to prioritize compounds for further experimental validation[8][9]. A computational study investigating compounds from Cassiae semen has already explored the binding mechanisms of related compounds to the 5-HT2C receptor, suggesting their potential as agonists[3].
These application notes provide a detailed protocol for performing a molecular docking simulation of this compound with the 5-HT2C receptor and an overview of the receptor's signaling pathways.
5-HT2C Receptor Signaling Pathways
The 5-HT2C receptor is implicated in multiple physiological processes through a complex network of intracellular signaling pathways[1][2]. Activation of the 5-HT2C receptor primarily initiates signaling through the Gq/11 protein pathway[1][10]. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG)[10][11]. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC)[10].
In addition to its primary pathway, the 5-HT2C receptor can also engage other G proteins, including Gi/o/z and G12/13, and can recruit β-arrestins, leading to a diverse range of cellular responses, including the activation of the extracellular signal-regulated kinases (ERK1/2)[1][2][12]. This signaling promiscuity allows for nuanced modulation of neuronal function and highlights the complexity of 5-HT2C-targeted drug development[1].
Caption: Simplified 5-HT2C receptor signaling cascade.
Quantitative Data Summary
A previous computational study docked fifty compounds from Cassiae semen into both an active (agonist-bound, S1) and an inactive (antagonist-bound, S2) conformation of the 5-HT2C receptor[3]. Ligands predicted to be agonists showed a stronger binding affinity (more negative binding energy) for the active S1 conformation. The data for a this compound analogue from this study is summarized below[3].
| Compound Name | Molecular Weight ( g/mol ) | Predicted Binding Energy (S1, Active) (kcal/mol) | Predicted Binding Energy (S2, Inactive) (kcal/mol) | Binding Energy Difference (S1 - S2) | Putative Function |
| This compound 2017 | 566.51 | -9.5 | -10.0 | -0.5 | Agonist |
Table 1: Summary of molecular docking results for a this compound analogue with the 5-HT2C receptor. Data sourced from a study on Cassiae semen compounds. A negative difference in binding energy (S1-S2) suggests a preference for the active receptor conformation, indicating potential agonist activity[3].
Experimental Protocols: Molecular Docking
This protocol outlines a generalized procedure for the molecular docking of this compound with the 5-HT2C receptor using widely available bioinformatics tools like AutoDock[8].
Part 1: Preparation of Receptor and Ligand
-
Receptor Structure Acquisition:
-
Obtain the 3D structure of the human 5-HT2C receptor. As GPCR crystal structures can be challenging to acquire, a high-quality homology model may be necessary if a suitable experimental structure is unavailable[13]. A common template for modeling serotonin receptors is the human β2 adrenergic receptor[14].
-
Download the structure from a protein database like the RCSB Protein Data Bank (PDB).
-
-
Receptor Preparation:
-
Use molecular modeling software (e.g., UCSF Chimera, AutoDockTools) to prepare the receptor[8].
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the receptor atoms.
-
Save the prepared receptor structure in the required format (e.g., PDBQT for AutoDock).
-
-
Ligand Structure Acquisition and Preparation:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem.
-
Convert the 2D structure to a 3D conformation using software like Open Babel.
-
Perform energy minimization on the 3D ligand structure to obtain a stable, low-energy conformation.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand structure in the appropriate format (e.g., PDBQT).
-
Part 2: Docking Simulation
-
Binding Site Definition (Grid Box Generation):
-
Identify the orthosteric binding pocket of the 5-HT2C receptor. This is typically a conserved region within the transmembrane domains where the endogenous ligand, serotonin, binds[15]. Key residues such as Asp134 are often involved[15].
-
Define a 3D grid box that encompasses the entire binding site. The grid box size should be sufficient to allow the ligand to move and rotate freely within the pocket.
-
Use a program like AutoGrid (part of the AutoDock suite) to pre-calculate grid maps for different atom types within the defined box. These maps represent the interaction potential between the ligand and the receptor.
-
-
Execution of Docking Algorithm:
-
Use a docking program (e.g., AutoDock Vina) to perform the simulation[8].
-
Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
The software will systematically explore different conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a defined scoring function[16]. The scoring function estimates the binding free energy[17][18].
-
Part 3: Analysis of Docking Results
-
Evaluation of Binding Affinity:
-
Analysis of Binding Poses:
-
Visualize the top-ranked binding poses using molecular graphics software (e.g., PyMOL, UCSF Chimera)[19].
-
Examine the orientation and conformation of this compound within the 5-HT2C binding pocket.
-
Calculate the Root Mean Square Deviation (RMSD) between different poses to assess clustering and conformational similarity[19].
-
-
Identification of Key Interactions:
-
Analyze the non-covalent interactions between the ligand and receptor for the best-scoring pose.
-
Use visualization tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) to generate 2D diagrams of interactions[18][20].
-
Identify key interactions such as:
-
Hydrogen bonds: Note the specific amino acid residues acting as donors or acceptors.
-
Hydrophobic interactions: Identify nonpolar residues surrounding the ligand.
-
π-π stacking or cation-π interactions: Look for interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
-
-
Caption: Workflow for a typical molecular docking experiment.
Conclusion: The molecular docking protocol detailed above provides a robust framework for investigating the interaction between this compound and the 5-HT2C receptor. Based on existing in silico evidence for related compounds, this compound presents as a promising natural product for further investigation as a potential modulator of the 5-HT2C receptor[3]. The results from these computational studies can effectively guide subsequent in vitro and in vivo experiments, accelerating the drug discovery and development pipeline for novel therapeutics targeting the serotonergic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. Drug discovery targeting human 5-HT2C receptors: Residues S3.36 and Y7.43 impact ligand—binding pocket structure via hydrogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 20. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantification of Cassiaside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassiaside B, a naphthopyrone glycoside, is a compound of interest in pharmaceutical research. To ensure the quality, efficacy, and safety of drug substances and products containing this compound, a validated stability-indicating analytical method is crucial. This document provides a comprehensive protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines. The method is designed to separate and quantify this compound in the presence of its degradation products, which may form under various stress conditions.
This compound has a molecular formula of C26H30O14 and a molecular weight of approximately 566.5 g/mol [1]. Information on its solubility indicates that it is soluble in solvents such as Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[2][3]. This information is critical for the preparation of standard and sample solutions for HPLC analysis.
Experimental Workflow
The development and validation of the stability-indicating HPLC method follows a logical progression from method development and optimization to forced degradation studies and finally, full method validation.
Caption: Overall workflow for the development and validation of the stability-indicating HPLC method.
Recommended HPLC Method Parameters
Based on the analysis of related flavonoid and naphthopyrone glycosides, the following HPLC conditions are recommended as a starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for a suggested gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm |
| Run Time | Approximately 30 minutes |
Table 1: Recommended Chromatographic Conditions
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 28 | 10 | 90 |
| 28.1 | 90 | 10 |
| 30 | 90 | 10 |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as DMSO or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a final concentration within the validated range of the method. For a drug product, a suitable extraction procedure may be required.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Caption: Protocol for forced degradation studies of this compound.
Detailed Forced Degradation Protocols:
-
Acid Hydrolysis: To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize the solution with 0.1 M HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 48 hours. After exposure, dissolve the powder in a suitable solvent and dilute to a final concentration for HPLC analysis.
-
Photolytic Degradation: Expose this compound in both solid and solution (in a suitable solvent) forms to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8][9]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), this compound standard, and stressed samples. Assess peak purity of this compound in the presence of degradation products using a PDA detector. | The this compound peak should be free from interference from blank, placebo, and degradation products. Peak purity index should be greater than 0.99. |
| Linearity | Analyze a minimum of five concentrations of this compound over the range of 1-100 µg/mL in triplicate. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range should be established based on the linearity, accuracy, and precision studies. | 80-120% of the test concentration for assay. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of this compound standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). | The system suitability parameters should remain within the acceptance criteria. |
Table 3: Method Validation Protocol and Acceptance Criteria
Data Presentation
The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation under each stress condition and to demonstrate the specificity of the method.
| Stress Condition | Treatment | % Degradation of this compound | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8h | [Insert Data] | [e.g., Formation of X degradation peaks at RRT...] |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | [Insert Data] | [e.g., Significant degradation with formation of...] |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | [Insert Data] | [e.g., Minor degradation with one major degradant] |
| Thermal Degradation | 80°C, 48h | [Insert Data] | [e.g., No significant degradation observed] |
| Photolytic Degradation | ICH Q1B | [Insert Data] | [e.g., Degradation observed in solution but not in solid state] |
Table 4: Summary of Forced Degradation Results for this compound
The validation results should also be presented in a clear and concise tabular format.
| Validation Parameter | Result | Acceptance Criteria | Pass/Fail |
| Linearity (r²) | [Insert Data] | ≥ 0.999 | [Pass/Fail] |
| Accuracy (% Recovery) | [Insert Data] | 98.0 - 102.0% | [Pass/Fail] |
| Precision (RSD %) | |||
| - Repeatability | [Insert Data] | ≤ 2.0% | [Pass/Fail] |
| - Intermediate Precision | [Insert Data] | ≤ 2.0% | [Pass/Fail] |
| LOD (µg/mL) | [Insert Data] | - | - |
| LOQ (µg/mL) | [Insert Data] | - | - |
| Robustness | [Insert Data] | System suitability passes | [Pass/Fail] |
Table 5: Summary of Method Validation Results
Conclusion
The detailed protocol provided in this application note describes a systematic approach to developing and validating a stability-indicating HPLC method for this compound. By following these procedures, researchers and drug development professionals can establish a reliable and robust analytical method that is fit for its intended purpose in stability studies and quality control, ensuring the safety and efficacy of pharmaceutical products containing this compound. The use of a photodiode array detector is recommended to facilitate peak purity assessment and to aid in the characterization of degradation products.[10][11] The successful implementation of this method will provide critical data to support regulatory submissions and to understand the degradation pathways of this compound.
References
- 1. This compound | C26H30O14 | CID 14189965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:119170-51-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. aobious.com [aobious.com]
- 4. mdpi.com [mdpi.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Studies of Cassiaside B in Animal Models: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassiaside B is a naphthopyrone glycoside found in the seeds of plants from the Cassia genus, such as Cassia tora and Cassia obtusifolia, commonly known as Semen Cassiae. These seeds have a long history of use in traditional medicine for various ailments, including hyperlipidemia, diabetes, and inflammatory conditions. While the crude extracts of Cassia seeds have been the subject of numerous pharmacological studies in animal models, research focusing specifically on the in vivo effects of isolated this compound is limited. This document summarizes the current state of knowledge regarding in vivo studies of this compound and provides context based on studies of related extracts.
Current Research Landscape
A thorough review of the scientific literature reveals a notable scarcity of dedicated in vivo studies on this compound in animal models. The majority of research has been conducted on the crude extracts of Cassia seeds, which contain a complex mixture of compounds, including anthraquinones, flavonoids, and other glycosides. While these studies provide insights into the potential therapeutic areas for compounds from Cassia species, they do not delineate the specific contribution of this compound to the observed pharmacological effects.
Due to the lack of specific in vivo data for this compound, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables as initially intended. The following sections will instead provide a general overview of the therapeutic areas where Cassia seed extracts have been studied, which may inform future research directions for this compound.
Potential Therapeutic Applications Based on Cassia Seed Extract Studies
In vivo studies on the crude extracts of Semen Cassiae suggest several potential therapeutic applications for its constituent compounds, which may include this compound.
-
Metabolic Disorders: Extracts have been shown to possess antihyperlipidemic and antidiabetic properties in rodent models. These effects are often attributed to the regulation of lipid metabolism and improvement in insulin (B600854) sensitivity.
-
Neuroprotection: Some studies have indicated that Cassia seed extracts may offer neuroprotective effects in animal models of cerebral ischemia, potentially through anti-inflammatory and antioxidant mechanisms.
-
Hepatoprotection: The hepatoprotective effects of Cassia seed extracts have been observed in animal models of liver injury, where they appear to mitigate damage caused by toxins.
-
Anti-inflammatory and Antiallergic Effects: While some in vitro data exists for related compounds, the in vivo anti-inflammatory and antiallergic potential of this compound remains to be elucidated.
Future Directions
The current body of research highlights a clear gap in the understanding of the specific in vivo pharmacology of this compound. To fully assess its therapeutic potential, future studies should focus on:
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of purified this compound in animal models is a critical first step.
-
Efficacy Studies in Disease Models: Evaluating the therapeutic efficacy of isolated this compound in relevant animal models of metabolic, neurodegenerative, and inflammatory diseases.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
Experimental Workflow for Future In Vivo Studies of this compound
Should purified this compound become available for research, a general experimental workflow could be designed. The following diagram illustrates a logical progression for such an investigation.
Caption: A generalized workflow for the preclinical in vivo investigation of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cassiaside B Yield from Cassia Seed
Welcome to the technical support center for the extraction and purification of Cassiaside B from Cassia seeds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve the yield and purity of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.
Low Yield of Crude Extract
Question: Why is the overall yield of my crude Cassia seed extract low?
Answer: Several factors can contribute to a low yield of the crude extract. Consider the following possibilities:
-
Inadequate Grinding of Seeds: If the Cassia seeds are not finely ground, the solvent cannot efficiently penetrate the plant material to extract the target compounds. Ensure the seeds are ground to a uniform, fine powder to maximize the surface area for extraction.[1]
-
Improper Solvent Selection: The choice of solvent is critical for efficient extraction. For compounds like this compound, polar solvents such as methanol (B129727) or ethanol (B145695) are often effective.[2] If using a solvent that is too non-polar, the extraction of polar glycosides will be inefficient.
-
Suboptimal Extraction Time and Temperature: Extraction is a time and temperature-dependent process. If the extraction time is too short or the temperature is too low, the extraction may be incomplete. Conversely, excessively high temperatures or prolonged extraction times can lead to the degradation of thermolabile compounds.[2] It is crucial to optimize these parameters for your specific extraction method.
-
Poor Quality of Raw Material: The concentration of active compounds in the plant material can vary depending on the species, geographical origin, harvesting time, and storage conditions.[2] Use high-quality, properly identified, and well-stored Cassia seeds for the best results.
Low Concentration of this compound in the Crude Extract
Question: My crude extract yield is acceptable, but the concentration of this compound is very low upon analysis. What could be the reason?
Answer: A low concentration of this compound within the crude extract, despite a good overall yield, points towards issues with extraction selectivity or compound degradation:
-
Compound Degradation during Extraction: this compound, being a glycoside, may be sensitive to heat and pH changes.[2] Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to its degradation. Consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control.
-
Suboptimal Solvent Choice for this compound: While a solvent might yield a high amount of total extractables, it may not be optimal for selectively extracting this compound. Experiment with different polar solvents or solvent mixtures (e.g., methanol-water or ethanol-water) to enhance the solubility of this compound.[3]
-
Pre-treatment of Seeds: Roasting or stir-frying Cassia seeds, a common practice in traditional medicine, can alter the chemical profile of the extract.[4] While this may be done to reduce certain compounds like anthraquinones, it could also potentially degrade this compound.[5] Consider using unprocessed seeds for maximal yield of the native glycosides.
Problems During Purification
Question: I am losing a significant amount of this compound during the column chromatography purification step. How can I improve recovery?
Answer: Loss of the target compound during chromatographic purification is a common challenge. Here are some troubleshooting steps:
-
Inappropriate Stationary Phase: For the separation of moderately polar compounds like glycosides, silica (B1680970) gel is a common choice. However, if this compound is strongly adsorbing to the silica, it can lead to tailing and poor recovery. Consider using a different stationary phase, such as reversed-phase C18 silica, if you are experiencing this issue.
-
Suboptimal Mobile Phase: The choice of eluent is crucial for good separation and recovery. If the mobile phase is too non-polar, this compound will not move down the column. If it is too polar, it will elute too quickly with poor separation from other polar impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.[6]
-
Compound Precipitation on the Column: If the crude extract is not fully dissolved in the initial mobile phase before loading it onto the column, it can precipitate at the top of the column, leading to poor separation and recovery.[2] Ensure your sample is completely dissolved in a minimal amount of the loading solvent.
-
Improper Fraction Collection: If the fractions are not monitored carefully, the fractions containing this compound may be discarded. Use Thin Layer Chromatography (TLC) to analyze the fractions as they are collected to identify and combine the fractions containing the pure compound.[2]
Question: The resolution between this compound and other compounds in my HPLC analysis is poor. How can I improve it?
Answer: Poor resolution in HPLC can be addressed by optimizing several parameters:
-
Mobile Phase Composition: The composition of the mobile phase has a significant impact on resolution. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can improve separation. Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution for phenolic compounds.[7][8]
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve peak sharpness and resolution. However, for some isomers, higher temperatures may not be beneficial.[9]
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation of closely eluting peaks, though this will increase the run time.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Cassia seeds?
A1: Several extraction methods can be employed, each with its advantages and disadvantages.
-
Solvent Extraction (Maceration or Reflux): This is a conventional method using solvents like methanol or ethanol. Refluxing (heating the solvent with the plant material) can increase extraction efficiency but may risk degrading heat-sensitive compounds like this compound.[9]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, which enhances the penetration of the solvent into the plant material, often leading to higher yields in shorter times and at lower temperatures compared to conventional methods.[1]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time. However, careful control of microwave power and temperature is necessary to prevent compound degradation.[1]
Q2: What is the importance of a defatting step before extraction?
A2: Cassia seeds contain 5-7% fats.[10] A defatting step, typically using a non-polar solvent like n-hexane, is often performed before the main extraction. This removes lipids that can interfere with the subsequent extraction and purification of more polar compounds like this compound, leading to a cleaner crude extract.[3][11]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like acetic acid or formic acid.[7][11] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a pure standard.
Q4: What is the role of pre-treating Cassia seeds (e.g., roasting) on this compound content?
A4: Pre-treatment methods like stir-frying or roasting are sometimes used in traditional medicine preparation.[4] These processes can alter the chemical composition of the seeds, potentially leading to the degradation of some compounds while forming others. For maximizing the yield of native glycosides like this compound, it is generally advisable to use raw, unprocessed seeds.[5]
Data Presentation
Table 1: Influence of Extraction Parameters on the Yield of Phytochemicals from Cassia Species
| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference(s) |
| Cassia obtusifolia Seeds | Reflux Extraction | Ethanol | 65 | 2 hours | TPC: ~35 mg/g, TFC: ~59 mg/g (for processed seeds) | [4] |
| Cassia obtusifolia Seeds | Decoction | Water | Boiling | Not specified | TPC: ~25 mg/g, TFC: ~40 mg/g (for processed seeds) | [4] |
| Cassia Species | Soxhlet Extraction | Methanol | Boiling | 15 hours | 5.33 mg/g | [12] |
| Cassia occidentalis Bark | Microwave-Assisted | Not specified | Not specified | 70 seconds | 190 mg/g | [12] |
| Cassia hirsuta Seeds | Not specified | Ethanol | Not specified | Not specified | TPC: 13.7 mg/g, TFC: 114.6 mg/g | [13] |
| Cassia hirsuta Seeds | Not specified | Chloroform (B151607) | Not specified | Not specified | TPC: 7.37 mg/g, TFC: 99.56 mg/g | [13] |
| TPC: Total Phenolic Content; TFC: Total Flavonoid Content |
Table 2: Analytical HPLC Parameters for this compound Quantification
| Parameter | Condition | Reference(s) |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm) | [11] |
| Mobile Phase | Acetonitrile:Water:THF:Acetic Acid (20:76.5:3.0:0.5) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection | UV at 278 nm | [11] |
| Retention Time | Cassiaside A: 12.13 min, this compound: 13.27 min | [11] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Cassia Seeds
This protocol describes a standard laboratory-scale solvent extraction procedure.
1. Materials and Equipment:
-
Dried Cassia obtusifolia seeds
-
Grinder or mill
-
Soxhlet apparatus or round-bottom flask with reflux condenser
-
Heating mantle
-
n-Hexane
-
Methanol
-
Rotary evaporator
-
Filter paper
2. Procedure:
-
Seed Preparation: Grind the dried Cassia obtusifolia seeds into a fine powder.
-
Defatting: Place the powdered seeds in a Soxhlet extractor and extract with n-hexane for 6-8 hours to remove lipids. Discard the hexane (B92381) extract. Air-dry the defatted seed powder to remove residual hexane.[11]
-
Extraction: Transfer the defatted seed powder to a round-bottom flask and add methanol at a solid-to-liquid ratio of 1:10 (w/v). Connect the flask to a reflux condenser.[11]
-
Heat the mixture to the boiling point of methanol and reflux for 2-3 hours.
-
Filtration and Concentration: Allow the mixture to cool to room temperature and then filter through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
This protocol outlines a two-step purification process for isolating this compound from the crude extract.
1. Materials and Equipment:
-
Crude methanol extract of Cassia seeds
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents for column chromatography (e.g., chloroform, methanol)
-
Preparative HPLC system with a C18 column
-
Solvents for HPLC (HPLC grade acetonitrile and water with formic acid)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
2. Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.[6]
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.[6]
-
Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding increasing amounts of methanol (e.g., 98:2, 95:5, 90:10 chloroform:methanol).[6]
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 8:2). Visualize the spots under a UV lamp. Combine the fractions that show a prominent spot corresponding to the expected polarity of this compound.
-
Concentration: Evaporate the solvent from the combined fractions to obtain a partially purified extract enriched in this compound.
3. Step 2: Preparative HPLC (Final Purification)
-
Method Development (Analytical Scale): First, optimize the separation on an analytical HPLC system to determine the ideal mobile phase composition and gradient for separating this compound from the remaining impurities in the enriched fraction. A C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.[7]
-
Sample Preparation: Dissolve the enriched fraction from the column chromatography step in the initial mobile phase of the HPLC method. Filter the solution through a 0.45 µm syringe filter.
-
Preparative HPLC Run: Scale up the analytical method to a preparative HPLC system with a larger C18 column. Inject the filtered sample and run the optimized gradient program.[14]
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound using a fraction collector.
-
Purity Check and Final Concentration: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A general experimental workflow for the extraction and purification of this compound from Cassia seeds.
Putative Biosynthesis Pathway of a Naphthopyrone Glycoside
Caption: A putative biosynthesis pathway for a naphthopyrone diglycoside like this compound in plants.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatographic determination of sennosides in Cassia angustifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron-Shuttling Characteristics of Cassia obtusifolia Seed Extracts and Antiviral Activities of Anthraquinone Compounds Through In Silico Studies | MDPI [mdpi.com]
- 5. Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. academic.oup.com [academic.oup.com]
- 8. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Cassiaside B HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Cassiaside (B57354) B. The information is presented in a user-friendly question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it in my chromatogram?
A1: Peak tailing is a common chromatographic problem where the peak asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] This can compromise the accuracy of quantification and the resolution between adjacent peaks. You can identify peak tailing by visually inspecting your chromatogram for asymmetrical peaks where the latter half of the peak is broader than the first half.
Q2: I am observing peak tailing specifically for Cassiaside B. What are the most likely chemical causes?
A2: The chemical structure of this compound, a naphthopyrone glycoside with phenolic hydroxyl groups, makes it susceptible to secondary interactions with the stationary phase. The primary cause of peak tailing is often the interaction of these polar functional groups with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[1][2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a tailing peak.
Q3: My mobile phase contains acetonitrile (B52724) and water. Could this be contributing to the peak tailing of this compound?
A3: While acetonitrile and water are common solvents for reversed-phase HPLC, the pH of your mobile phase is a critical factor. This compound has acidic phenolic hydroxyl groups. If the mobile phase pH is not sufficiently low, these groups can ionize and interact strongly with ionized residual silanol groups (Si-O-) on the silica (B1680970) packing, which is a major cause of peak tailing.[1][4] An unbuffered mobile phase can lead to inconsistent ionization and worsen the problem.
Q4: Can my HPLC column be the source of the peak tailing for this compound?
A4: Yes, the column is a very common source of peak tailing. Several factors related to the column could be the cause:
-
Column Bleed and Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Contamination: Accumulation of strongly retained sample components on the column inlet can distort peak shapes.[5]
-
Column Voids: A void at the head of the column can cause band broadening and tailing.[1][6]
-
Inappropriate Column Chemistry: Using a column that is not well end-capped can lead to more exposed silanol groups, increasing the likelihood of tailing for polar analytes like this compound.[1]
Q5: How does the sample preparation and injection solvent affect peak shape?
A5: The composition of the solvent used to dissolve your sample can have a significant impact. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing.[3][4] It is always best to dissolve your sample in the initial mobile phase or a weaker solvent if possible. Additionally, overloading the column with too much sample can lead to peak tailing.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Step 1: Mobile Phase Optimization
The first and often most effective step is to optimize your mobile phase.
| Parameter | Recommendation | Rationale |
| pH Adjustment | Add a small amount of acid (e.g., 0.1-0.5% acetic acid or formic acid) to your aqueous mobile phase to lower the pH. | Lowering the pH suppresses the ionization of both the phenolic hydroxyl groups on this compound and the residual silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[1][4] |
| Buffer Addition | If pH control is critical, consider using a buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a low concentration (10-25 mM). | A buffer will maintain a constant pH throughout the analysis, leading to more reproducible retention times and improved peak shapes. |
| Organic Modifier | Ensure the percentage of organic solvent (e.g., acetonitrile) is appropriate to achieve adequate retention and separation. | While not a direct cause of tailing, an optimized organic concentration ensures good chromatography, making it easier to identify other sources of peak distortion. |
Step 2: Column Evaluation and Care
If mobile phase optimization does not resolve the issue, the problem may lie with your HPLC column.
| Action | Procedure | Expected Outcome |
| Column Flushing | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 30-60 minutes. For stubborn contaminants, a gradient flush from a weak to a strong solvent may be necessary. | This can remove strongly retained compounds that may be causing peak distortion. |
| Column Reversal | If you suspect a blocked frit or contamination at the column inlet, you can try reversing the column (if permitted by the manufacturer) and flushing it to waste. | This can dislodge particulates and contaminants from the inlet frit. |
| Guard Column | If you do not already use one, consider installing a guard column with the same stationary phase as your analytical column. | A guard column will protect your analytical column from strongly retained sample components and particulates, extending its lifetime and improving peak shape.[5] |
| Column Replacement | If the above steps fail, the column may be irreversibly damaged or have reached the end of its lifespan. Replace it with a new column of the same type. | A new column should provide symmetrical peaks if the column was the source of the problem. |
Step 3: System and Method Check
Finally, consider other aspects of your HPLC system and analytical method.
| Area | Check | Action |
| Extra-Column Volume | Examine the tubing length and diameter between the injector, column, and detector. | Use the shortest possible tubing with a narrow internal diameter to minimize band broadening.[7] |
| Connections | Ensure all fittings are properly tightened and that there are no leaks. | Leaks or improper connections can introduce dead volume and contribute to peak tailing.[4] |
| Sample Overload | Inject a dilution of your sample (e.g., 1:10). | If peak shape improves with a more dilute sample, you may be overloading the column.[3] |
| Injection Solvent | Compare the composition of your sample solvent to the mobile phase. | If possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.[3][4] |
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on a published method for the analysis of Cassiaside A and B and can be used as a starting point for method development and troubleshooting.[5]
-
Column: µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm) or equivalent reversed-phase C18 column.
-
Mobile Phase: Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase. If the sample is from a complex matrix, consider solid-phase extraction (SPE) for cleanup.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions that can cause it.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: The effect of mobile phase pH on silanol interactions.
References
- 1. This compound | C26H30O14 | CID 14189965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An improved method for the analysis of sennosides in Cassia angustifolia by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. cassiaside C2 | C39H52O25 | CID 10350826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of a validated HPLC method for the determination of sennoside A and B, two major constituents of Cassia obovata Coll. [herbmedpharmacol.com]
Identifying and resolving co-eluting impurities with Cassiaside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving co-eluting impurities during the analysis of Cassiaside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what samples is it typically found?
This compound is a naphthopyranone glycoside that has been identified in plants of the Cassia genus, such as Cassia obtusifolia (also known as Senna obtusifolia) and Cassia tora.[1][2] It is often analyzed in extracts from the seeds of these plants.
Q2: I am observing a peak shoulder or a broader-than-expected peak for this compound in my HPLC chromatogram. What could be the cause?
A shoulder on your peak of interest or a broad, asymmetrical peak is a strong indication of co-eluting impurities.[3][4] Given the complex nature of Cassia seed extracts, it is likely that one or more structurally related compounds are eluting at a very similar retention time to this compound under your current chromatographic conditions.
Q3: What are the most likely compounds to co-elute with this compound?
Based on the chemical composition of Cassia seed extracts, the most probable co-eluting impurities with this compound include:
-
Structurally Related Naphthopyranone Glycosides: Compounds like Cassiaside A and Cassiaside C2 share a similar core structure and polarity, making them prime candidates for co-elution.
-
Anthraquinones: Cassia species are rich in anthraquinones such as rhein, emodin, and chrysophanol.[5][6] Depending on the chromatographic conditions, these compounds can have retention times close to that of this compound.
-
Flavonoids: Various flavonoid glycosides and aglycones are present in Cassia extracts and may interfere with the analysis of this compound.[5]
Q4: How can I confirm the presence of a co-eluting impurity?
The most effective way to confirm co-elution is by using a detector that provides more information than a standard UV detector.[3][4]
-
Diode Array Detector (DAD): A DAD can assess peak purity by comparing the UV spectra across the peak. If the spectra are not consistent, it indicates the presence of more than one compound.[3]
-
Mass Spectrometer (MS): An MS detector is a powerful tool for identifying co-eluting compounds by providing mass-to-charge ratio (m/z) information for the different components under a single chromatographic peak.[7]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-elution issues during the HPLC analysis of this compound.
Problem: Poor resolution between this compound and a suspected impurity.
Step 1: Initial Assessment and System Suitability
Before modifying the method, ensure your HPLC system is performing optimally. Check system suitability parameters such as theoretical plates, tailing factor, and reproducibility. A well-performing system is crucial for achieving good resolution.
Step 2: Method Optimization Strategies
If the system is performing well, the next step is to optimize the chromatographic method to improve selectivity (α) and resolution (Rs). The resolution of two peaks is influenced by efficiency (N), selectivity (α), and retention factor (k).[8]
Strategy 1: Modify Mobile Phase Composition
Changes in the mobile phase can significantly impact selectivity.
-
Adjust Organic Modifier Concentration: A good starting point is to ensure an adequate retention factor (k) for this compound, ideally between 2 and 10.[4] If retention is too low (k < 2), decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and improve the chances of separation.
-
Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to their different solvent properties.[8] If you are using acetonitrile, try replacing it with methanol, or vice-versa.
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly change retention and selectivity. Adding a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), is a common practice to ensure good peak shape and consistent retention of phenolic compounds like this compound.[8]
Strategy 2: Adjust the Gradient Profile
For complex samples like plant extracts, a gradient elution is often necessary.
-
Decrease the Gradient Slope: A shallower gradient (slower increase in the organic solvent percentage) around the elution time of this compound can significantly improve the separation of closely eluting compounds.[8]
-
Introduce Isocratic Steps: Incorporating an isocratic hold at a specific mobile phase composition where the critical pair elutes can also enhance resolution.[8]
Strategy 3: Evaluate the Stationary Phase
If mobile phase optimization is insufficient, changing the stationary phase (the column) is the next logical step.
-
Switch Column Chemistry: Different stationary phases offer different retention mechanisms and selectivities. If you are using a standard C18 column, consider screening columns with alternative chemistries, such as a phenyl-hexyl or a cyano (CN) phase.[8] These can provide different interactions with the analytes and potentially resolve the co-elution.
-
Use a Column with Smaller Particles or a Core-Shell Column: Columns with smaller particle sizes (e.g., < 3 µm) or core-shell particles offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[8]
Strategy 4: Adjust Temperature and Flow Rate
-
Column Temperature: Temperature can affect selectivity. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, and 35°C).
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[8]
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of this compound
This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound in a complex matrix.
1. Initial Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detector Wavelength: 278 nm (based on a reported method for Cassiaside A and B)[9]
-
Injection Volume: 10 µL
2. Scouting Gradient:
Run a fast, broad gradient to determine the approximate elution times of this compound and any impurities (e.g., 5% to 95% B in 20 minutes). This will indicate the range of organic solvent needed to elute all compounds of interest.
3. Gradient Optimization:
Based on the scouting run, design a more focused gradient.
-
If peaks are clustered at the beginning, start with a lower initial percentage of mobile phase B.
-
To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if this compound and an impurity elute between 10 and 12 minutes, flatten the gradient during this time segment.
4. Mobile Phase Selectivity Check:
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization. Methanol has different solvent properties and can change the elution order.[8]
Quantitative Data Summary
The following table summarizes typical HPLC method parameters found in the literature for the analysis of related compounds in Cassia species, which can serve as a starting point for method development for this compound.
| Parameter | Method for Cassiaside A & B[9] |
| Column | µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water:THF:Acetic Acid (20:76.5:3.0:0.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Retention Time (Cassiaside A) | 12.13 min |
| Retention Time (this compound) | 13.27 min |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Logical workflow for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthopyrone glucosides from the seeds ofCassia tora with inhibitory activity on advanced glycation end products (AGEs) formation | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Simultaneous determination of flavonoids and anthraquinones in seven Cassia species | CAMAG [camag.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chimia.ch [chimia.ch]
- 8. benchchem.com [benchchem.com]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
Stability of Cassiaside B in different solvents and pH conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Cassiaside B in various solvents and under different pH conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process of determining the stability of this compound.
Question 1: My this compound solution is showing rapid degradation in a neutral aqueous solution at room temperature. Is this expected?
Answer: Yes, some degradation in aqueous solutions can be expected, even at neutral pH. Anthraquinone (B42736) glycosides can be susceptible to hydrolysis.[1][2] The rate of degradation is influenced by temperature, light, and the presence of oxygen.[1] For short-term storage of solutions for analytical purposes, it is advisable to keep them refrigerated and protected from light. For longer-term storage, consider using a buffered solution at a slightly acidic pH or a non-aqueous solvent if compatible with your experimental design.
Question 2: I am observing a color change in my this compound solution when exposed to light. What is happening?
Answer: Photodegradation is a common issue for many pharmaceutical compounds, including those of herbal origin.[3] The anthraquinone moiety in this compound is a chromophore and can be susceptible to photolytic degradation. It is crucial to conduct all stability studies, especially long-term and accelerated testing, in light-protected containers as per ICH guidelines.[4][5]
Question 3: What are the best solvents for dissolving and storing this compound to minimize degradation?
Answer: For analytical purposes, a common solvent is a mixture of methanol (B129727) and water.[6] The stability of anthraquinone glycosides can be influenced by the concentration of water in the solvent mixture, with higher water content potentially increasing hydrolytic degradation, especially at elevated temperatures.[1][2][7] For stock solutions, using a high percentage of an organic solvent like methanol or ethanol (B145695) and storing at low temperatures (-20°C) is recommended. Always perform a solubility and short-term stability test in the selected solvent before proceeding with extensive studies.
Question 4: I am conducting forced degradation studies. What are the typical conditions for acid and base hydrolysis of a compound like this compound?
Answer: Forced degradation studies are designed to accelerate the degradation process to understand the degradation pathways.[3] For a glycoside like this compound, typical conditions would be:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.[3]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or slightly elevated temperatures.[3] Glycosidic bonds can be susceptible to alkaline hydrolysis.[8][9]
It is important to monitor the degradation over several time points to establish the degradation kinetics.
Question 5: How can I identify the degradation products of this compound?
Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a standard technique to separate and quantify the parent compound and its degradation products.[10][11] For structural elucidation of the degradation products, hyphenated techniques like LC-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR) are powerful tools.
Data on Stability of a Representative Anthraquinone Glycoside
Table 1: Hypothetical Stability of a this compound Analog in Different Solvents at 25°C (Protected from Light)
| Solvent System (v/v) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 72h (µg/mL) | % Degradation after 72h |
| Methanol | 100 | 99.8 | 99.5 | 0.5 |
| Ethanol | 100 | 99.7 | 99.2 | 0.8 |
| Acetonitrile (B52724) | 100 | 99.9 | 99.8 | 0.2 |
| Water | 100 | 98.5 | 95.2 | 4.8 |
| Methanol:Water (1:1) | 100 | 99.1 | 97.3 | 2.7 |
Table 2: Hypothetical Stability of a this compound Analog in Aqueous Solutions at Different pH Values (40°C, Protected from Light)
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 8h (µg/mL) | Concentration after 24h (µg/mL) | % Degradation after 24h |
| 2.0 | 0.01 M HCl | 100 | 92.3 | 80.5 | 19.5 |
| 4.5 | Acetate Buffer | 100 | 98.9 | 96.7 | 3.3 |
| 7.0 | Phosphate Buffer | 100 | 97.2 | 92.1 | 7.9 |
| 9.0 | Borate Buffer | 100 | 94.5 | 85.3 | 14.7 |
| 12.0 | 0.01 M NaOH | 100 | 85.1 | 65.8 | 34.2 |
Experimental Protocols
The following are generalized protocols for conducting stability studies, which should be adapted based on the specific properties of this compound and the available analytical instrumentation.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a volumetric flask using an appropriate solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the desired solvent or buffer to the target concentration for the stability studies.
Protocol 2: Forced Degradation Study (Hydrolysis)
-
Acid Hydrolysis:
-
Pipette a known volume of the this compound working solution into separate vials.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the vials in a water bath at a controlled temperature (e.g., 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH (final concentration 0.1 M) and conduct the study at room temperature.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Follow the same procedure but use purified water instead of acid or base.
-
Protocol 3: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is often a good starting point for anthraquinone glycosides.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a PDA detector is recommended for method development).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of degradation.
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. snscourseware.org [snscourseware.org]
- 5. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
- 6. Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. acgpubs.org [acgpubs.org]
- 11. [Determination of sennosides and degraded products in the process of sennoside metabolism by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Better Separation of Cassiaside B Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Cassiaside B isomers. While specific literature on the separation of this compound isomers is limited, the principles and methods outlined here are based on established strategies for the separation of structurally similar naphthopyranone and flavonoid glycoside isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC/UPLC separation of this compound isomers.
1. Poor Resolution or Co-elution of Isomers
Poor resolution is a common challenge when separating structurally similar isomers like those of this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The choice and ratio of organic solvent to the aqueous phase are critical for selectivity. If using acetonitrile (B52724), consider switching to methanol (B129727) or using a ternary mixture (e.g., acetonitrile/methanol/water), as different solvents offer different selectivities. |
| Suboptimal Gradient Program | A steep gradient may not provide sufficient time for isomers to separate. Try implementing a shallower gradient, especially around the elution time of the isomers. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly alter the ionization state of the analytes and stationary phase, impacting retention and selectivity.[1][2] Systematically evaluate the effect of pH by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid). |
| Inadequate Column Temperature | Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[3][4][5] Experiment with different column temperatures (e.g., 25°C, 35°C, 45°C) to see the effect on resolution. |
| Unsuitable Stationary Phase | A standard C18 column may not be optimal. Consider columns with different selectivities, such as a phenyl-hexyl or a C30 column, which can offer better separation for aromatic and isomeric compounds. |
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.
2. Peak Tailing
Peak tailing can compromise resolution and the accuracy of quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl groups on this compound. Adding an acidic modifier like 0.1% formic acid to the mobile phase can suppress this interaction.[3] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion.[4] Dilute the sample or reduce the injection volume. |
| Column Contamination | Buildup of contaminants can create active sites that cause tailing. Flush the column with a strong solvent (e.g., isopropanol). |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent. |
3. Retention Time Instability
Shifting retention times can make peak identification and quantification unreliable.
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially in gradient elution. A common rule is to equilibrate with at least 10 column volumes. |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can lead to significant shifts in retention. Prepare the mobile phase accurately and consistently. Ensure proper mixing and degassing. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature, as ambient temperature changes can affect retention times.[3][4] |
| HPLC Pump Issues | Leaks or malfunctioning check valves in the pump can cause inconsistent flow rates. Perform regular pump maintenance. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound isomers?
A good starting point is a reversed-phase HPLC method using a C18 column. Based on methods for similar glycoside isomers, the following conditions can be used as an initial method for further optimization:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 50-70%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV, at the lambda max of this compound (if unknown, monitor at 254 nm and 280 nm). |
Q2: How does the organic modifier (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol have different solvent strengths and selectivities. For aromatic glycosides, acetonitrile often provides sharper peaks due to its lower viscosity. However, methanol can offer different selectivity due to its ability to engage in hydrogen bonding. It is recommended to screen both solvents during method development to determine which provides better resolution for your specific this compound isomers.
Q3: Why is an acidic modifier like formic acid often added to the mobile phase?
An acidic modifier serves two main purposes:
-
Improves Peak Shape: It suppresses the ionization of residual silanol groups on the silica (B1680970) stationary phase, reducing secondary interactions that cause peak tailing.[3]
-
Controls Analyte Ionization: For ionizable compounds, it ensures a consistent ionization state, leading to more stable retention times.
Q4: Can changing the column temperature really improve the separation of isomers?
Yes, temperature is a powerful tool for optimizing selectivity. Changing the temperature can alter the relative retention of the isomers. A systematic study of temperature (e.g., in 5-10 °C increments) can reveal an optimal temperature for baseline separation.[4][5]
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC Method for this compound Isomer Separation
This protocol provides a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Solvent B: HPLC-grade acetonitrile.
-
-
Gradient Program:
| Time (min) | % Solvent B |
| 0.0 | 20 |
| 25.0 | 50 |
| 25.1 | 95 |
| 30.0 | 95 |
| 30.1 | 20 |
| 35.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm and 280 nm (or the specific λmax of this compound).
-
Sample Preparation: Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase (e.g., 20% acetonitrile in water).
Experimental Workflow for Method Development
Caption: A systematic workflow for developing an HPLC method for this compound isomer separation.
References
Degradation products of Cassiaside B during extraction and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cassiaside B. The information provided addresses potential degradation of this compound during extraction and storage, helping to ensure the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naphthopyrone glycoside, a class of naturally occurring compounds found in some Cassia species. Its stability is crucial for accurate quantification, isolation, and evaluation of its biological activity. Degradation can lead to a loss of the active compound and the formation of impurities, potentially affecting experimental outcomes and the safety profile of any derived products.
Q2: What are the primary factors that can cause this compound to degrade?
The stability of glycosides like this compound is generally influenced by several factors, including:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds. The stability of sennosides (B37030), which are also found in Cassia species, has been shown to be pH-dependent, with the greatest stability observed around pH 6.5 and the poorest at pH 8.0.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation. For instance, forced decomposition of sennosides at high temperatures leads to their oxidative degradation.[2]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the chemical modification of the this compound molecule.
-
Enzymes: During the extraction from plant material, endogenous enzymes may be released that can hydrolyze the glycosidic linkages.[2]
Q3: What are the likely degradation products of this compound?
While specific degradation products of this compound are not extensively documented in the literature, based on the degradation pathways of similar glycosides, the following are likely to occur:
-
Hydrolysis of Glycosidic Bonds: The most probable degradation pathway is the hydrolysis of the O-glycosidic linkages, which would release the sugar moieties and the aglycone, a naphthopyrone derivative. This is a common degradation route for flavonoid and anthraquinone (B42736) glycosides.[3][4][5][6]
-
Degradation of the Aglycone: Following hydrolysis, the naphthopyrone aglycone itself may undergo further degradation, such as oxidation or ring cleavage, especially under harsh conditions like strong acid/base, high heat, or intense light.
A proposed initial degradation pathway for this compound is the cleavage of its glycosidic bonds.
Caption: Proposed initial degradation pathway of this compound.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low yield of this compound after extraction. | 1. Enzymatic degradation: Endogenous plant enzymes may have degraded the compound during extraction.2. Thermal degradation: High temperatures used during extraction may have caused degradation.3. Inappropriate solvent: The extraction solvent may not be optimal for this compound stability. | 1. Deactivate enzymes by briefly heating the plant material (e.g., blanching) before extraction, or use solvents that inhibit enzymatic activity (e.g., methanol).2. Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control. Optimize extraction time to avoid prolonged exposure to heat.3. Use methanol (B129727) or ethanol-based solvents, which are commonly used for extracting glycosides. Ensure the pH of the extraction medium is close to neutral. |
| Appearance of unknown peaks in HPLC/UPLC chromatogram during storage. | 1. Hydrolysis: The glycosidic bonds may have been cleaved due to acidic or basic residues in the solvent or storage container.2. Photodegradation: Exposure to light during storage.3. Oxidation: Exposure to air (oxygen) during storage. | 1. Store extracts or purified this compound in a neutral, buffered solution (pH ~6.5). Use high-purity solvents and store in inert glass containers.2. Store samples in amber vials or protect them from light by wrapping containers in aluminum foil. Store in a dark place.3. Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Store at low temperatures (-20°C or -80°C) to slow down oxidative processes. |
| Inconsistent bioactivity results. | 1. Degradation of the active compound: The concentration of intact this compound may be decreasing over time.2. Formation of interfering degradation products: Degradation products may have their own biological activity, leading to confounding results. | 1. Regularly check the purity and concentration of your this compound stock solutions using a validated stability-indicating analytical method (e.g., HPLC-UV, UPLC-MS). Prepare fresh solutions for critical experiments.2. If degradation is suspected, attempt to identify the degradation products using techniques like LC-MS/MS. Evaluate the bioactivity of the purified degradation products, if possible, to understand their contribution to the observed effects. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a methanol/water mixture.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature and take samples at different time points. If no degradation is observed, repeat with 1 M NaOH or gentle heating.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Take samples at different time points. If degradation is minimal, repeat with 30% H₂O₂.
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in an oven at 80°C. Take samples at different time points.
-
Solution State: Heat an aliquot of the stock solution at 80°C. Take samples at different time points.
-
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples, including a control (unstressed) sample, by a suitable UPLC-MS/MS method.
-
Protocol 2: Stability-Indicating UPLC-MS/MS Method
Objective: To develop a method capable of separating this compound from its potential degradation products.
Instrumentation:
-
UPLC system coupled with a Q-TOF or Orbitrap mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute a wide range of polar and non-polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Data Acquisition: Full scan mode to detect all ions and targeted MS/MS mode to fragment ions of interest for structural elucidation.
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
Use the high-resolution mass spectrometry data to determine the elemental composition of the degradation products.
-
Use the MS/MS fragmentation patterns to propose the structures of the degradation products.
Quantitative Data Summary
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation of this compound | Number of Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 | Room Temp | 20% | 3 |
| Oxidation | 3% H₂O₂ | 24 | Room Temp | 10% | 1 |
| Thermal (Solution) | - | 48 | 80°C | 8% | 1 |
| Photolytic | UV/Vis Light | 72 | Room Temp | 12% | 2 |
Note: The above data is illustrative. Actual degradation rates will depend on the specific experimental conditions.
This technical support center provides a foundational guide for researchers working with this compound. It is recommended to perform specific stability studies for each unique formulation or experimental setup to ensure data accuracy and reliability.
References
- 1. The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Cassiaside B
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Cassiaside B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[3][4][5] When analyzing this compound from complex matrices like plant extracts or biological fluids, endogenous components such as salts, lipids, and other small molecules can co-elute and interfere with its ionization in the mass spectrometer's ion source.[1][6]
Q2: How can I determine if my LC-MS analysis of this compound is impacted by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (PCI): This is a qualitative method to identify regions in your chromatogram where ion suppression or enhancement occurs.[3][7][8] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal of this compound indicates the retention times of interfering components.[6]
-
Post-Extraction Spike Analysis: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix extract after the extraction process.[1][3] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the signal suppression or enhancement.[1]
Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?
A3: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering components from your sample before LC-MS analysis.[3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are effective at cleaning up samples.[9][10] For plant extracts containing this compound, SPE is often a good choice for removing a broad range of interferences.[9]
-
Chromatographic Separation: Adjusting your HPLC or UHPLC method can separate this compound from co-eluting matrix components.[3] This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a column with a different stationary phase chemistry.[6]
-
Use of an Internal Standard (IS): A suitable internal standard is crucial for compensating for matrix effects. The ideal choice is a stable isotope-labeled (SIL) version of this compound.[3][11] Since a SIL-IS has nearly identical chemical and physical properties, it will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for reliable ratio-based quantification.[12] If a SIL-IS is not available, a structural analog can be used, but with careful validation.
Q4: Is simple dilution of my sample extract a viable strategy to reduce matrix effects?
A4: Diluting the sample extract can sometimes reduce matrix effects by lowering the concentration of interfering compounds.[3][7] However, this approach also dilutes your analyte of interest, this compound, which may compromise the sensitivity of the assay, especially if this compound is present at low concentrations.[3] The effectiveness of dilution is matrix-dependent and should be evaluated.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving matrix effect issues during the LC-MS analysis of this compound.
Problem: Poor reproducibility and inaccurate quantification of this compound.
Step 1: Confirm the Presence of Matrix Effects
-
Action: Perform a post-column infusion experiment to qualitatively identify ion suppression or enhancement zones.
-
Action: Quantify the extent of the matrix effect using a post-extraction spike experiment.
Step 2: Enhance Sample Preparation
-
If you are using a "dilute and shoot" method:
-
Action: Implement a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) is highly effective at removing a wide range of interferences from plant extracts.[9] Liquid-Liquid Extraction (LLE) can also be a good alternative.
-
-
If you are already using an extraction method:
-
Action: Optimize the existing protocol. For SPE, experiment with different sorbents and wash/elution solvents. For LLE, try different organic solvents and pH adjustments.
-
Step 3: Optimize Chromatographic Conditions
-
Goal: Achieve baseline separation of this compound from the interfering peaks identified in the post-column infusion experiment.
-
Action:
-
Modify the Gradient: A shallower gradient can improve resolution between closely eluting peaks.[6]
-
Change the Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives.
-
Try a Different Column: If a standard C18 column is being used, consider a column with a different stationary phase, such as a phenyl-hexyl or biphenyl (B1667301) column, to alter selectivity.[6]
-
Step 4: Implement an Appropriate Internal Standard
-
Ideal Solution: Use a stable isotope-labeled (SIL) internal standard for this compound. This is the most effective way to compensate for unavoidable matrix effects.[11][12]
-
Alternative: If a SIL-IS is not commercially available, a structural analog of this compound that co-elutes and behaves similarly in the ion source can be used. This requires thorough validation to ensure it experiences the same matrix effects as this compound.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion (PCI)
Objective: To identify the retention time regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix extract (processed using your standard sample preparation method)
Procedure:
-
System Setup:
-
Configure the LC system with your analytical column and mobile phases for the analysis of this compound.
-
Place a T-fitting between the outlet of the analytical column and the inlet of the mass spectrometer's ion source.[6]
-
-
Infusion Setup:
-
Use a syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the T-fitting.
-
-
Equilibration:
-
Begin the infusion and allow the system to equilibrate until a stable baseline signal for the this compound MRM transition is observed.
-
-
Injection and Analysis:
-
Inject a volume of the blank matrix extract onto the LC column.
-
Acquire data for the this compound MRM transition throughout the entire chromatographic run.
-
-
Data Interpretation:
-
Examine the resulting chromatogram. Any significant deviation (dip for suppression, peak for enhancement) from the stable baseline indicates a region of matrix effects.[8] Compare the retention time of these deviations with the expected retention time of this compound.
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike Analysis
Objective: To quantify the percentage of ion suppression or enhancement.
Materials:
-
This compound standard stock solution
-
Blank matrix
-
Mobile phase or reconstitution solvent
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample through your entire sample preparation procedure. Spike the same amount of this compound standard as in Set A into the final, processed extract.
-
Set C (Blank Matrix): Process a blank matrix sample through your entire sample preparation procedure without adding any standard. This is to check for interferences at the retention time of this compound.
-
-
LC-MS Analysis:
-
Inject and analyze all three sets of samples using your LC-MS method.
-
-
Calculation of Matrix Effect:
Quantitative Data Summary
The following table illustrates hypothetical data from a post-extraction spike experiment to help in the interpretation of results.
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) | Interpretation |
| Set A | This compound in Neat Solution | 850,000 | - | Reference |
| Set B | This compound Spiked Post-Extraction | 425,000 | 50% | Significant Ion Suppression |
| Set C | Blank Matrix Extract | 0 | - | No Interference |
Note: These are illustrative values. Actual results will vary based on the specific matrix, sample preparation method, and LC-MS conditions.
Visualizations
Experimental Workflow for Troubleshooting Matrix Effects
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. opentrons.com [opentrons.com]
- 11. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Strategies for Purifying Cassiaside B from Complex Herbal Extracts
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of Cassiaside B from complex herbal extracts, such as those from Cassia obtusifolia or Cassia tora.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a naphthopyrone glycoside. It is a key bioactive compound found in the seeds of plants from the Cassia genus, particularly Cassia obtusifolia and Cassia tora. These plants are also rich in other structurally similar compounds like anthraquinones and flavonoids, which can complicate purification.[1][2]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges in purifying this compound stem from the complexity of the initial plant extract. Key difficulties include:
-
Co-eluting Impurities: Herbal extracts contain a multitude of compounds with similar polarities to this compound, such as other naphthopyrone glycosides, anthraquinone (B42736) glycosides, and flavonoids, making chromatographic separation challenging.[1]
-
Isomeric Separation: this compound may exist with isomers that have nearly identical chemical properties and molecular weights, requiring high-resolution chromatographic techniques for successful separation.[3]
-
Compound Degradation: As a glycoside, this compound can be susceptible to degradation under harsh pH or high-temperature conditions, which can occur during extraction and purification.
-
Low Concentration: The concentration of this compound in the crude extract is often low, necessitating efficient enrichment steps to achieve a reasonable yield.
Q3: What is a general workflow for the purification of this compound?
A3: A typical multi-step workflow is necessary for isolating this compound with high purity. This process generally involves:
-
Initial Extraction: Extraction from powdered plant material using a polar solvent like methanol (B129727) or ethanol (B145695), often after a defatting step with a non-polar solvent such as hexane (B92381) or chloroform.[4]
-
Preliminary Purification/Enrichment: This step aims to remove a significant portion of impurities. Common techniques include liquid-liquid extraction or column chromatography with macroporous resins or silica (B1680970) gel.[5][6]
-
Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for obtaining high-purity this compound. This step requires careful optimization of the stationary phase, mobile phase, and gradient conditions.[1][7]
Below is a diagram illustrating a generalized workflow for this compound purification.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound, presented in a question-and-answer format.
Problem 1: Low yield of this compound in the crude extract.
-
Question: I've performed a methanol extraction on Cassia seeds, but my initial yield of this compound seems very low based on analytical HPLC. What could be the issue?
-
Answer: Low extraction yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Incomplete Defatting: Lipids and other non-polar compounds can interfere with the extraction of more polar glycosides. Ensure a thorough defatting step with a solvent like hexane or petroleum ether using a Soxhlet apparatus before methanol extraction.[4]
-
Extraction Solvent and Conditions: While methanol is effective, an aqueous-methanolic or aqueous-ethanolic solution (e.g., 70-80% alcohol) can sometimes improve the extraction efficiency for glycosides by increasing solvent polarity.[8] Additionally, optimizing the extraction temperature (around 60-75°C) and time (1-2 hours) can enhance yield, but avoid excessive heat which can cause degradation.[8][9]
-
Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully extract the compound. An optimal solid-to-liquid ratio, often around 1:10 to 1:30 (g/mL), ensures efficient mass transfer.[9]
-
Problem 2: Poor separation of this compound from other compounds during preparative HPLC.
-
Question: My preparative HPLC run shows this compound co-eluting with several other peaks. How can I improve the resolution?
-
Answer: Achieving baseline separation is critical for purity. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often more effective for separating closely eluting compounds like isomers. If you are using a steep gradient, try decreasing the rate of change of the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration over a longer period.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other or using a combination of both to alter the elution profile.
-
Adjust the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is a common practice. This can suppress the ionization of phenolic hydroxyl groups on this compound and other phenolic impurities, leading to sharper peaks and improved separation on a C18 column.[8]
-
Consider a Different Stationary Phase: While C18 is the standard choice, it may not provide the best selectivity for naphthopyrone glycosides. Consider columns with alternative selectivities, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different interaction mechanisms.
-
The following diagram provides a decision-making workflow for troubleshooting poor HPLC resolution.
Problem 3: Significant peak tailing for the this compound peak.
-
Question: The peak for this compound in my HPLC chromatogram is showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.
-
Acidic Mobile Phase: As mentioned, the free silanol (B1196071) groups on the silica-based C18 packing can interact with polar functional groups on your molecule. Adding a small amount of acid to the mobile phase can protonate these silanols and reduce unwanted interactions, resulting in more symmetrical peaks.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: Buildup of impurities on the column frit or degradation of the stationary phase can cause peak tailing. Try flushing the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the guard column or the analytical column.
-
Problem 4: Low recovery of this compound after purification.
-
Question: I have successfully purified this compound, but my final yield is very low. Where could I be losing my compound?
-
Answer: Low recovery can happen at multiple stages of the purification process.
-
Irreversible Adsorption: this compound, being a polar glycoside, might irreversibly adsorb to the stationary phase, especially if using normal-phase silica gel in preliminary purification steps. Using reversed-phase (C18) or Sephadex LH-20 for preliminary cleanup can mitigate this.[7]
-
Losses During Solvent Evaporation: When removing solvents using a rotary evaporator, ensure the temperature is kept low (ideally below 40°C) to prevent degradation. For very small sample volumes, gently evaporating the solvent under a stream of nitrogen is a safer alternative.
-
Multiple Chromatographic Steps: Each purification step will inevitably lead to some sample loss. To maximize recovery, aim to enrich the target compound as much as possible in the early stages to reduce the number of subsequent chromatographic runs needed.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Naphthopyrone Glycosides and Related Compounds.
| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Reported Yield/Efficiency | Reference |
| Soxhlet Extraction | Methanol (after defatting with CHCl₃) | 65-70 | 6-8 | Good for analytical quantification | [4] |
| Reflux Extraction | 60% Ethanol | 80 | 1.5 (x3) | Higher extractum and active constituent content | |
| Ultrasonic-Assisted | 10% Ethanol | 75 | 0.67 | High yield of Rhein (15.34 mg/g) | [9] |
| Microwave-Assisted | 51 mL/g water | N/A (415 W) | 0.12 | High yield of polysaccharides (8.02%) |
Table 2: Typical Parameters for Preparative HPLC Purification of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5-10 µm) | Standard for flavonoid and related glycoside purification. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Controls pH to improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers with different selectivities. |
| Gradient | Shallow linear gradient (e.g., 10-50% B over 40 min) | Provides good resolution for complex mixtures. |
| Flow Rate | 15-20 mL/min (for a 20 mm ID column) | Scaled up from analytical flow rate to maintain linear velocity. |
| Detection | UV at 278 nm | Wavelength for detecting Cassiaside A and B.[4] |
| Sample Load | 5-50 mg per injection (depends on column size and purity) | Optimize to avoid column overload and peak distortion. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
-
Preparation of Plant Material: Dry the seeds of Cassia obtusifolia at a controlled temperature (40-50°C) and grind them into a coarse powder (20-40 mesh).
-
Defatting: Place 500 g of the powdered seeds in a Soxhlet apparatus and extract with petroleum ether or n-hexane for 6-8 hours to remove lipids. Air-dry the defatted powder to remove residual solvent.
-
Extraction: Macerate the defatted powder with 5 L of 80% methanol in water at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water to a concentration of approximately 10 mg/mL.
-
Load the solution onto a pre-equilibrated D101 macroporous resin column (column volume dependent on the amount of extract).
-
Wash the column with 2-3 column volumes (CV) of deionized water to remove highly polar impurities like sugars.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol), collecting fractions of 1 CV each.
-
Analyze the fractions by analytical HPLC to identify those containing this compound (typically eluting in the 40-60% ethanol fractions).
-
Combine the this compound-rich fractions and evaporate the solvent to dryness. This is the enriched fraction for final purification.
-
Protocol 2: High-Purity this compound Isolation by Preparative HPLC
-
Sample Preparation: Dissolve the enriched this compound fraction from Protocol 1 in methanol or the initial mobile phase to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system with a fraction collector.
-
Column: C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-45 min: 15% to 40% B
-
45-50 min: 40% to 90% B (column wash)
-
50-55 min: 90% B
-
55-60 min: Re-equilibration to 15% B
-
-
Flow Rate: 18 mL/min.
-
Detection: UV at 278 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time determined from analytical HPLC runs.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.
-
Final Processing: Combine the fractions with >95% purity and remove the solvent under reduced pressure at a temperature below 40°C. Lyophilize the remaining aqueous solution to obtain high-purity this compound as a powder.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Ultrasonic-Assisted Extraction and Purification of Rhein from Cassia fistula Pod Pulp [mdpi.com]
Enhancing the resolution of Cassiaside B from other naphthopyranones
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the resolution of Cassiaside B from other naphthopyranones. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your separation and purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-resolution separation of this compound?
The main challenges in separating this compound from other naphthopyranones, particularly isomers, stem from their similar physicochemical properties. These include:
-
Structural Similarity: Isomers of this compound and other related naphthopyranone glycosides often have identical molecular weights and similar polarities, making them difficult to distinguish by standard chromatographic techniques.
-
Co-elution: Due to these similarities, there is a high probability of co-elution, where this compound and other compounds elute from the chromatography column at very similar retention times, resulting in poor resolution.
-
Peak Tailing: Naphthopyranones can exhibit peak tailing due to interactions with the stationary phase, further complicating accurate quantification and purification.
Q2: Which chromatographic techniques are most effective for separating this compound?
High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two of the most effective techniques for the separation of this compound and other naphthopyranone glycosides.
-
HPLC: Particularly with a C18 reversed-phase column, is a powerful tool for achieving high resolution. Method optimization, including mobile phase composition and gradient elution, is crucial.
-
HSCCC: This technique, which utilizes a liquid-liquid partitioning system, can be highly effective for the preparative separation of naphthopyranones from crude extracts, often yielding pure compounds in a single step.[1]
Q3: How does the mobile phase composition affect the resolution of this compound?
The composition of the mobile phase is a critical factor in achieving optimal separation. Key considerations include:
-
Organic Solvent: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in a reversed-phase system directly impact the retention and selectivity of the separation.
-
pH: The pH of the mobile phase can influence the ionization state of both the analytes and the stationary phase, affecting peak shape and retention. For naphthopyranones, adding a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak symmetry by suppressing the ionization of residual silanol (B1196071) groups on the silica-based column.
-
Additives: The use of additives can sometimes enhance separation. For instance, in some isomer separations, cyclodextrins have been used as mobile phase additives to improve resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution / Co-elution | Mobile phase composition is not optimal. | - Adjust the ratio of organic solvent to aqueous phase.- Evaluate different organic solvents (e.g., switch from acetonitrile to methanol).- Modify the pH of the mobile phase.- Optimize the gradient elution profile (e.g., use a shallower gradient). |
| Inappropriate column selection. | - Try a different C18 column from another manufacturer as they can have different selectivities.- Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl). | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Use a high-purity, end-capped HPLC column. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Variable Retention Times | Inadequate column equilibration. | - Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before each injection. |
| Fluctuations in temperature. | - Use a column oven to maintain a constant temperature. | |
| Mobile phase instability. | - Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Low Signal Intensity | Inappropriate detection wavelength. | - Optimize the UV detection wavelength. For naphthopyranones, a wavelength around 278 nm is often used. |
| Low sample concentration. | - Concentrate the sample or increase the injection volume (be mindful of potential overloading). |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol is a starting point for the analytical separation of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid.
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Filter both solvents through a 0.45 µm filter and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40-100% B (linear gradient)
-
30-35 min: 100% B (isocratic wash)
-
35-40 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the sample extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation
This protocol describes a general approach for the preparative separation of naphthopyranone glycosides. The solvent system may require optimization.
1. Instrumentation:
-
Preparative High-Speed Counter-Current Chromatograph.
2. Two-Phase Solvent System:
-
A common solvent system for naphthopyranone glycosides is a mixture of n-hexane, ethyl acetate, ethanol, and water. A typical ratio to start with is 11:9:10:10 (v/v/v/v).[1]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase and the lower phase will be the mobile phase (in head-to-tail elution mode).
3. Separation Procedure:
-
Fill the HSCCC column with the stationary phase.
-
Pump the mobile phase through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.
-
Collect fractions and monitor the effluent using a UV detector or by thin-layer chromatography (TLC).
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Resolution
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Change |
| Column | Standard C18 (5 µm, 4.6x250mm) | High-Purity, End-capped C18 (3.5 µm, 4.6x150mm) | Smaller particle size and high-purity silica (B1680970) improve efficiency and reduce peak tailing. |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Acidification improves peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change. |
| Gradient | 10-50% B in 20 min | 15-35% B in 30 min | A shallower gradient around the elution time of interest enhances resolution between closely eluting peaks. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A slightly lower flow rate can improve separation efficiency. |
| Temperature | 25 °C | 35 °C | Increased temperature can improve peak shape and reduce analysis time. |
Table 2: Quantitative Comparison of Separation Performance
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Retention Time (this compound) | 15.2 min | 22.8 min |
| Resolution (this compound / nearest impurity) | 1.2 | 2.1 |
| Tailing Factor (this compound) | 1.8 | 1.1 |
| Theoretical Plates (this compound) | 8,500 | 15,000 |
Note: The data presented in these tables are representative examples to illustrate the impact of method optimization and are not derived from a single specific study.
Visualizations
Experimental and Logical Workflows
References
Minimizing the degradation of Cassiaside B during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing the degradation of Cassiaside B during sample preparation and analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity of your samples and the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naphthopyrone glycoside found in plants of the Cassia genus. Its complex structure, featuring a glycosidic bond, makes it susceptible to degradation under various experimental conditions.[1][2] Degradation can lead to inaccurate quantification, loss of biological activity, and the formation of interfering byproducts, compromising experimental outcomes.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to the degradation of this compound and related glycosides are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond. For similar compounds like sennosides (B37030), stability is optimal around pH 6.5, with degradation increasing at pH 8.0.
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions, including hydrolysis.
-
Light: Exposure to light, particularly UV radiation, can lead to significant photodegradation. Solutions of related sennosides have shown 20%-60% degradation after just one day of light exposure.
-
Enzymes: Plant tissues may contain endogenous enzymes (glycosidases) that can cleave the glycosidic bond upon cell lysis during extraction.
Q3: How can I prevent enzymatic degradation during extraction?
A3: To minimize enzymatic activity, it is crucial to denature enzymes quickly. This can be achieved by:
-
Immediately freezing the plant material in liquid nitrogen after harvesting and storing it at -80°C.
-
Using extraction solvents containing organic modifiers like methanol (B129727) or ethanol, which help to denature enzymes.
-
Employing heat, such as a brief blanching step or using a hot extraction solvent, can also inactivate enzymes, but this must be balanced against the potential for thermal degradation of this compound.
Q4: What are the best storage conditions for this compound samples and extracts?
A4: To ensure long-term stability, samples and extracts containing this compound should be stored:
-
In the dark: Use amber vials or wrap containers in aluminum foil to protect from light.
-
At low temperatures: Store extracts at -20°C or, for long-term storage, at -80°C.
-
Under neutral to slightly acidic conditions: If possible, buffer extracts to a pH of around 6.5.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in the final extract. | Degradation during extraction: High temperature, inappropriate pH, or prolonged light exposure. | - Use a cold extraction method (e.g., on an ice bath).- Buffer the extraction solvent to a slightly acidic pH (around 6.5).- Protect the sample from light at all stages.- Minimize the extraction time. |
| Enzymatic degradation. | - Flash-freeze fresh plant material.- Use an extraction solvent with a high percentage of organic solvent (e.g., 80% methanol). | |
| Appearance of new, unexpected peaks in HPLC/UPLC chromatograms. | Formation of degradation products: Hydrolysis of the glycosidic bond or oxidative degradation. | - Review the sample preparation workflow for potential causes of degradation (see above).- Analyze a freshly prepared standard of this compound to confirm its retention time.- Use a validated UPLC-MS/MS method to identify the masses of the unknown peaks and compare them to potential degradation products.[3][4][5][6] |
| Poor reproducibility of quantitative results. | Inconsistent sample handling and storage: Variations in light exposure, temperature, or time between preparation and analysis. | - Standardize all sample preparation steps.- Analyze samples immediately after preparation or store them consistently under protected, cold conditions.- Use an internal standard to correct for variations. |
| Peak tailing or broadening in chromatograms. | Interaction with the stationary phase or co-elution with matrix components. | - Optimize the mobile phase composition, including the pH and organic solvent ratio.- Use a high-quality, end-capped C18 column.- Employ a solid-phase extraction (SPE) clean-up step to remove interfering matrix components. |
Quantitative Data Summary
Table 1: Influence of pH on the Stability of Sennosides in Aqueous Solution
| pH | Stability (t90) at Room Temperature |
| 6.5 | 8.4 months |
| 8.0 | 2.5 months |
(Data extrapolated from studies on sennosides)
Table 2: Effect of Light on the Stability of Sennosides in Solution
| Condition | Degradation after 1 Day |
| Protected from Light | Stable for 14 days |
| Exposed to Light | 20% - 60% loss |
(Data extrapolated from studies on sennosides)
Experimental Protocols
Protocol 1: Recommended Procedure for Extraction of this compound with Minimized Degradation
-
Sample Preparation:
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.
-
Lyophilize (freeze-dry) the frozen material to remove water without excessive heat.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh the powdered plant material (e.g., 1 gram) into an amber glass vial.
-
Add 10 mL of pre-chilled 80% methanol in water. The slightly acidic nature of methanol can help maintain a favorable pH.
-
Vortex the mixture for 30 seconds.
-
Perform ultrasound-assisted extraction (UAE) in a sonicator bath filled with ice-cold water for 30 minutes. This enhances extraction efficiency at a low temperature.
-
Alternatively, use maceration with constant stirring at 4°C for 12-24 hours in the dark.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4°C and 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
-
Storage and Analysis:
-
Analyze the sample immediately using a validated UPLC-MS/MS or HPLC method.
-
If immediate analysis is not possible, store the vial at -80°C.
-
Protocol 2: Validated UPLC-MS/MS Method for Analysis (Adapted from Sennoside B Method)
This method is based on a validated UPLC-MS/MS protocol for Sennoside B and is expected to be suitable for this compound with minor modifications.[3][4][5][6]
-
Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient starting with a low percentage of B, increasing over time to elute the analyte. The specific gradient should be optimized for this compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode. The specific MRM (Multiple Reaction Monitoring) transitions for this compound need to be determined by infusing a pure standard.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Recommended Experimental Workflow for this compound Analysis
Caption: Recommended workflow for this compound sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crbb-journal.com [crbb-journal.com]
- 4. Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS | Current Research on Biosciences and Biotechnology [crbb-journal.com]
- 5. View of Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS [crbb-journal.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of Cassiaside B: Linearity, LOD, and LOQ
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of the analytical performance characteristics—specifically linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)—for the quantification of Cassiaside B, a naphthopyrone glucoside with potential therapeutic properties. Due to the limited availability of comprehensive validation data for this compound in a single public source, this guide also includes data for the structurally related compound, Sennoside B, to provide a well-documented analytical alternative.
Quantitative Performance Data
The following tables summarize the key performance parameters for the quantification of this compound and Sennoside B using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Table 1: Linearity Data for this compound and Sennoside B Quantification
| Compound | Method | Linearity Range | Correlation Coefficient (r²) |
| This compound | HPLC | 0.125 - 0.625 µg | 0.9999 |
| This compound | HPLC | 0.052 - 0.26 µg | Not Reported |
| Sennoside B | UPLC-MRM/MS | 0.98 - 62.5 µg/mL | 0.999[1] |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) Data
| Compound | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound (and other compounds) | UHPLC-Q-Exactive Orbitrap MS | 0.01 - 0.1 µg/mL[2] | 0.05 - 0.2 µg/mL[2] |
| Sennoside B | UPLC-MRM/MS | 0.011 µg/mL[1] | 0.034 µg/mL[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the available experimental protocols for the quantification of this compound and a detailed protocol for Sennoside B.
Method 1: HPLC Method for this compound
This method was used for the simultaneous determination of four major components in Semen Cassiae.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Water: Acetonitrile: Tetrahydrofuran: Glacial Acetic Acid (100:23:5:1).
-
Detection: 278 nm.
-
Flow Rate: 1.0 mL/min.
Method 2: UPLC-MRM/MS Method for Sennoside B
This method was developed and validated for the analysis of Sennoside B in Cassia angustifolia.[1]
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
-
0-1.0 min, 5% B
-
1.0-1.5 min, 5-10% B
-
1.5-2.0 min, 10-20% B
-
2.0-3.5 min, 20-28% B
-
3.5-5.0 min, 28-30.3% B
-
5.0-5.5 min, 30.3-50% B
-
5.5-10.0 min, held at 50% B
-
-
Flow Rate: 0.3 mL/min.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the quantification of this compound and the logical relationship between key analytical validation parameters.
Caption: General workflow for the quantification of this compound.
Caption: Relationship between key analytical method validation parameters.
References
A Comparative Phytochemical Analysis: Cassiaside B versus Sennoside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent phytochemicals, Cassiaside (B57354) B and Sennoside A. Both compounds are derived from plants of the Cassia genus, yet they exhibit distinct chemical structures and biological activities. This document aims to furnish researchers and drug development professionals with a comprehensive understanding of their respective properties through a side-by-side comparison of their phytochemical data, supported by experimental protocols and visual diagrams to elucidate their characteristics and potential applications.
Phytochemical Profile: A Head-to-Head Comparison
Cassiaside B and Sennoside A belong to different classes of natural products, which dictates their differing physicochemical properties and biological functions. Sennoside A is a well-known anthraquinone (B42736) glycoside, renowned for its laxative effects. In contrast, this compound is a naphthopyrone glycoside, which has been investigated for its antimicrobial properties. The table below summarizes their key phytochemical characteristics.
| Property | This compound | Sennoside A |
| Chemical Class | Naphthopyrone Glycoside | Dianthrone Glycoside (Anthraquinone derivative) |
| Molecular Formula | C₂₆H₃₀O₁₄[1] | C₄₂H₃₈O₂₀[2] |
| Molecular Weight | 566.5 g/mol [1] | 862.7 g/mol [2] |
| Natural Source | Seeds of Cassia obtusifolia[3], Senna quinquangulata[1] | Leaves and pods of Senna species (Cassia angustifolia, Cassia acutifolia)[4][5] |
| Appearance | - | Yellow amorphous powder[6] |
| Solubility | - | - |
| ¹H NMR Data | Data not explicitly found in search results. | Specific shifts for CH-6 and CH-10 protons have been reported in DMSO-d₆.[7][8] |
| ¹³C NMR Data | Data not explicitly found in search results. | Specific shifts for CH-6 and CH-10 carbons have been reported in DMSO-d₆.[7][8] |
| Mass Spectrometry Data | Data not explicitly found in search results. | ESI-MSn fragmentation shows characteristic losses of glycosyl units.[3] |
Biological Activities and Mechanism of Action
The structural differences between this compound and Sennoside A give rise to their distinct biological activities.
Sennoside A is primarily recognized for its potent laxative effect. It functions as a prodrug, remaining inactive until it reaches the colon. There, gut bacteria metabolize it into the active metabolite, rhein (B1680588) anthrone (B1665570).[9][10] Rhein anthrone then stimulates colonic motility and alters electrolyte and water transport, leading to increased peristalsis and a laxative effect.[9][10] Beyond its laxative properties, Sennoside A has been investigated for a wide range of other pharmacological activities, including anti-inflammatory, anti-obesity, hypoglycemic, hepatoprotective, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative effects.[11] Some studies suggest its anti-cancer effects may be mediated through the inhibition of pathways like the Wnt/β-catenin signaling pathway.[12]
This compound , on the other hand, is primarily noted for its antimicrobial activity .[7] While comprehensive reviews highlight the diverse pharmacological properties of extracts from Cassia species, including anti-inflammatory, antioxidant, and antidiabetic activities, specific in-depth studies on the isolated this compound are less common.[8][13] One study reported potent antimicrobial activity of this compound against Acinetobacter sp. with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. Other studies on Cassia species extracts have demonstrated broad-spectrum antibacterial and antifungal activities, with MIC values for crude extracts ranging from 0.625 to 2.5 mg/mL against various bacteria and fungi.[4][14][15][16]
Experimental Protocols
Accurate analysis and quantification of this compound and Sennoside A are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
HPLC Method for the Determination of this compound
An established HPLC method for the simultaneous determination of cassiaside A and B in the seeds of Cassia obtusifolia is detailed below.[3]
-
Sample Preparation: The dried powder of the seeds is defatted with chloroform (B151607) in a Soxhlet apparatus, followed by extraction with methanol (B129727). The methanol extract is then used for HPLC analysis.[3]
-
Chromatographic Conditions:
-
Column: µ-Bondapak C18 (3.9 mm × 300 mm, 10 µm)[3]
-
Mobile Phase: A mixture of acetonitrile, water, tetrahydrofuran, and acetic acid in a ratio of 20:76.5:3.0:0.5.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV detector at 278 nm[3]
-
Retention Time: The retention time for this compound is approximately 13.27 minutes under these conditions.[3]
-
HPLC Method for the Determination of Sennoside A
A validated HPLC method for the quantification of sennosides (B37030) A and B in Cassia obovata has been established.[16]
-
Sample Preparation: An ethanol:water (1:1) extract of the plant material is prepared for analysis.[16]
-
Chromatographic Conditions:
General Protocol for NMR Analysis of Natural Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of natural products like this compound and Sennoside A. A general protocol involves:
-
Sample Preparation: A purified sample of the compound (typically a few milligrams) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).[11]
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[9]
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra are used to deduce the chemical structure of the molecule.
General Protocol for Mass Spectrometry Analysis of Glycosides
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of glycosides.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by HPLC.
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing glycosides.[17]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.
-
Fragmentation Analysis (MS/MS): The molecular ion is fragmented, and the m/z of the resulting fragment ions are analyzed to elucidate the structure of the aglycone and the sequence of the sugar moieties.[17] The fragmentation of glycosides often involves the cleavage of the glycosidic bond.[5]
Visualizing Molecular Pathways and Processes
Diagrams generated using Graphviz (DOT language) can help visualize complex relationships and workflows.
Conclusion
This compound and Sennoside A, both originating from the Cassia genus, represent two distinct classes of glycosides with different phytochemical profiles and biological activities. Sennoside A is a well-characterized dianthrone glycoside with established laxative effects and a broad range of other potential therapeutic applications. Its mechanism of action as a laxative is well understood, involving metabolic activation by gut microbiota. This compound, a naphthopyrone glycoside, shows promise as an antimicrobial agent. However, further research is required to fully elucidate its spectrum of biological activities and to establish detailed analytical data, including NMR and mass spectrometry profiles. This comparative guide highlights the current state of knowledge on these two compounds and underscores the need for continued investigation into the diverse phytochemical landscape of the Cassia genus for the discovery and development of new therapeutic agents.
References
- 1. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Determination of Total Sennosides and Sennosides A, B, and A1 in Senna Leaflets, Pods, and Tablets by Two-Dimensional qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
- 15. imrpress.com [imrpress.com]
- 16. Bactericidal Effect and Anti-Inflammatory Activity of Cassia garettiana Heartwood Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
Comparative Antimicrobial Efficacy: Cassiaside B vs. Streptomycin
A Guide for Researchers and Drug Development Professionals
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of chemical diversity and unique mechanisms of action. This guide provides a comparative analysis of the antimicrobial efficacy of Cassiaside B, a naphthopyrone compound found in Cassia species, and streptomycin (B1217042), a well-established aminoglycoside antibiotic. This comparison is based on available in vitro data and aims to provide an objective overview for researchers, scientists, and drug development professionals.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and streptomycin against a range of pathogenic bacteria.
Note on this compound Data: Direct MIC values for this compound against a broad spectrum of bacteria are not widely available in the published literature. The data presented here includes a specific reported MIC for this compound against Acinetobacter sp.[1]. To provide a broader comparative perspective, MIC values for other structurally related antimicrobial naphthopyrones isolated from fungi, fonsecinone A and aurasperone A, are included as a proxy for potential activity against other bacterial species. This is based on their shared naphtho-γ-pyrone core structure. It is crucial to note that these are not direct data for this compound and should be interpreted with caution. Further experimental validation of this compound's activity is warranted.
| Microorganism | This compound / Related Naphthopyrones MIC (µg/mL) | Streptomycin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 13.0 - 83.0 (Kaempferol and its glycosides from Cassia alata)[2] | 0.5 - >1024 |
| Escherichia coli | 4.26 (Fonsecinone A) | 2 - >1024 |
| Pseudomonas aeruginosa | 17.04 (Fonsecinone A) | 128 - 1024[3] |
| Klebsiella pneumoniae | Not Available | 1 - >128 |
| Bacillus cereus | Not Available | 16 - >64 |
| Acinetobacter sp. | 10[1] | Not Widely Reported |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the potency of an antimicrobial agent. The most common method is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or streptomycin) is prepared in a suitable solvent. A series of twofold dilutions of the compound are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Process and Mechanism
To further elucidate the methodologies and potential mechanisms of action, the following diagrams are provided.
While the precise signaling pathway of this compound's antimicrobial action requires further investigation, studies on related naphtho-γ-pyrones suggest a potential mechanism involving the inhibition of bacterial fatty acid synthesis. Specifically, these compounds may target the enoyl-acyl carrier protein reductase (FabI), a key enzyme in this pathway.
Conclusion
The available data suggests that this compound and related naphthopyrones possess antimicrobial properties. However, a direct and comprehensive comparison with streptomycin is challenging due to the limited availability of broad-spectrum MIC data for this compound. While streptomycin has a long history of clinical use and a well-documented spectrum of activity, the emergence of resistance necessitates the exploration of new chemical scaffolds like that of this compound.
The potential inhibition of the bacterial fatty acid synthesis pathway by naphthopyrones represents a promising avenue for the development of novel antibiotics with a distinct mechanism of action from many currently used drugs. Further research is essential to fully characterize the antimicrobial spectrum, potency, and mechanism of action of this compound to determine its potential as a future therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phytochemical constituents from Cassia alata with inhibition against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bark extract of Cassia sieberiana DC. (Caesalpiniaceae) displayed good antibacterial activity against MDR gram-negative phenotypes in the presence of phenylalanine-arginine β-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Cassiaside B and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Cassiaside B, a compound found in the seeds of Cassia species, and quercetin (B1663063), a widely studied flavonoid. This analysis is based on available experimental data and focuses on key inflammatory markers and signaling pathways. Due to the limited direct experimental data on this compound, this guide incorporates information on closely related anthraquinone (B42736) glycosides from Cassia species to provide a broader perspective on the potential anti-inflammatory profile of this class of compounds.
Executive Summary
Both this compound and quercetin exhibit promising anti-inflammatory properties by modulating key signaling pathways, including NF-κB and MAPK. Quercetin is extensively researched, with a wealth of quantitative data demonstrating its potent inhibition of pro-inflammatory mediators. While direct quantitative data for this compound is less abundant, studies on related compounds from Cassia species, such as Sennoside B, indicate a strong potential for anti-inflammatory activity, particularly in the inhibition of TNF-α. This guide presents the available data to facilitate a comparative understanding and to highlight areas for future research.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the anti-inflammatory effects of quercetin and related compounds from Cassia species. It is important to note that direct comparative studies are lacking, and the data for the Cassia compounds may not be fully representative of this compound itself.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Citation |
| Quercetin | RAW 264.7 | LPS | 17.1 µM | [1] |
| Cassia Compound (Aurantio-obtusin) | RAW 264.7 | LPS | Data not provided in IC50, but significant inhibition at 10, 20, 40 µM | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line/Model | Inhibition | Citation |
| Quercetin | TNF-α | RAW 264.7 | Significant dose-dependent inhibition | [3] |
| Quercetin | IL-6 | RAW 264.7 | Significant dose-dependent inhibition | [4] |
| Quercetin | IL-1β | RAW 264.7 | Significant dose-dependent inhibition | [4] |
| Sennoside B (from Cassia) | TNF-α | L929 cells | IC50: 0.32 µM | [5] |
| Cassia Compound (Aurantio-obtusin) | TNF-α, IL-6 | RAW 264.7 | Significant dose-dependent inhibition | [2] |
Table 3: Inhibition of iNOS and COX-2 Expression
| Compound | Protein | Cell Line | Inhibition | Citation |
| Quercetin | iNOS, COX-2 | RAW 264.7 | Dose-dependent decrease in protein expression | [6] |
| Cassia Compound (Aurantio-obtusin) | iNOS, COX-2 | RAW 264.7 | Significant dose-dependent inhibition of protein expression | [2] |
Signaling Pathway Modulation
Both this compound and quercetin are reported to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the expression of many pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
-
Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[7]
-
Aurantio-obtusin , an anthraquinone from Cassia seeds, has also been demonstrated to inhibit the activation of the NF-κB pathway in LPS-stimulated RAW264.7 cells.[2] Similarly, Sennoside B from Cassia has been shown to inhibit the degradation of IκB-α induced by TNF-α.[5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are sequentially activated in response to extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators.
-
Quercetin has been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli.[8]
-
While direct evidence for This compound is limited, other compounds from Cassia species have been shown to modulate MAPK signaling.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound or quercetin for a specified period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plate is incubated for 24-48 hours.
-
Griess Reaction: A sample of the cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a short incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to quantify the concentration of specific cytokines, such as TNF-α, IL-6, and IL-1β, in cell culture supernatants.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants (from cells treated with this compound or quercetin and stimulated with LPS) and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: Following another wash, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a color change.
-
Measurement: A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The cytokine concentration in the samples is calculated from the standard curve.
Western Blotting for iNOS, COX-2, and Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway components.
-
Cell Lysis: Cells treated with the compounds and/or LPS are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-IκBα).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The membrane is washed again, and a chemiluminescent substrate is added. The light emitted is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different conditions.
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory potential through the modulation of the NF-κB and MAPK signaling pathways. Quercetin is a well-characterized flavonoid with a large body of evidence supporting its anti-inflammatory effects. While direct and extensive quantitative data for this compound is currently limited, preliminary studies and data from structurally related compounds within the Cassia genus suggest it is a promising candidate for further investigation. This guide highlights the need for direct comparative studies to elucidate the relative potency and specific mechanisms of action of this compound in comparison to established anti-inflammatory compounds like quercetin. Such research will be invaluable for the development of new therapeutic agents for inflammatory diseases.
References
- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Asiaticoside attenuates lipopolysaccharide-induced acute lung injury via down-regulation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the cytotoxic effects of Cassiaside B and its related naphthopyranone glycosides against cancer cell lines. While various naphthopyranone compounds have been isolated from plant sources, particularly from the Cassia genus, research has predominantly focused on other biological activities such as hepatoprotective and anti-glycation effects. Consequently, a data-driven comparison of their cytotoxic potential, including IC50 values and detailed apoptotic mechanisms, cannot be constructed at this time.
This guide synthesizes the currently available, albeit limited, information on the cytotoxicity of individual naphthopyranone derivatives and related extracts, providing context for future research in this area.
Summary of Cytotoxicity Data
Direct comparative data for this compound and its glycoside analogues is not available. However, some studies have investigated the cytotoxic properties of the aglycone form of a related compound, rubrofusarin, as well as various extracts from Cassia species. These findings are summarized below, but it is crucial to note that the cytotoxicity of a glycoside can differ significantly from its aglycone, and the activity of a crude extract cannot be attributed to a single compound.
| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound | Not Reported | Not Reported | N/A |
| Rubrofusarin-6-O-gentiobioside | Not Reported | Not Reported | N/A |
| Toralactone-9-O-gentiobioside | Not Reported | Not Reported | N/A |
| Rubrofusarin (aglycone) | L5178Y, Ramos, Jurkat (lymphoma) | 7.7 µM, 6.2 µM, 6.3 µM | [1] |
| Rubrofusarin B (derivative) | SW1116 (colon cancer) | 4.5 µg/mL | [1] |
Note: The lack of data for the glycosylated forms prevents a meaningful comparison.
Experimental Protocols
Detailed experimental protocols for the cytotoxic evaluation of this compound and its related glycosides are not published. However, standard methodologies are employed for assessing the cytotoxicity of natural compounds. A general protocol for the MTT assay, a common method to evaluate cell viability, is provided below as a reference.
General Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol provides a general framework. Specific parameters such as cell seeding density, compound concentrations, and incubation times need to be optimized for each cell line and compound.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line in appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
- Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the test compound in complete growth medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and solvent only as negative controls and wells with a known cytotoxic agent as a positive control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms
The precise signaling pathways through which this compound and related naphthopyranone glycosides might induce cytotoxicity are currently unknown. However, cytotoxic compounds frequently induce apoptosis (programmed cell death). The general mechanisms of apoptosis involve two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.
Below are generalized diagrams of these apoptotic pathways and a hypothetical experimental workflow for investigating the cytotoxicity of a novel compound.
Caption: A generalized workflow for investigating the cytotoxicity of novel compounds.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Cassiaside B Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of three prominent analytical techniques for the quantitative determination of Cassiaside B (often analyzed as the closely related and more frequently reported Sennoside B in Cassia species). The methods under review are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in pharmacokinetic studies, quality control, and stability testing.
The following sections present a detailed comparison of these methods, supported by experimental data and protocols synthesized from published validation studies.
Comparative Analysis of Method Performance
The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, sensitivity (Limit of Detection and Limit of Quantitation), accuracy, and precision.
Table 1: Comparison of Validation Parameters for this compound / Sennoside B Determination
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity Range | 0.25 - 1.25 µg[1] | 0.98 - 62.5 µg/mL[2][3][4][5] | 100 - 400 ng/band[6] |
| Correlation Coefficient (r²) | 0.9999[1] | 0.999[2][3][4][5] | Not Specified |
| Limit of Detection (LOD) | 3.21 µg/mL[7] | 0.011 µg/mL[2][3][4][5] | Not Specified |
| Limit of Quantitation (LOQ) | 9.73 µg/mL[7] | 0.034 µg/mL[2][3][4][5] | Not Specified |
| Accuracy (% Recovery) | 97.78 ± 2.16%[1] | 97 - 102%[2][3][4][5] | 98.74%[6] |
| Precision (% RSD) | < 3.81% (Inter-day)[7] | < 2%[2][3] | 1.31 - 1.75% (Method)[6] |
Summary:
-
UPLC-MS/MS demonstrates superior sensitivity with the lowest LOD and LOQ values, making it ideal for detecting trace amounts of this compound, particularly in complex biological matrices.[2][3][4][5]
-
HPLC-UV offers excellent linearity and accuracy and is a robust and widely accessible method for routine quality control where high sensitivity is not the primary requirement.[1][7]
-
HPTLC provides a rapid and simple alternative for simultaneous quantification and is suitable for high-throughput screening of plant materials.[6][8]
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established and validated methods from the cited literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of Cassiaside A and B in medicinal materials.[1]
-
Sample Preparation:
-
The dried powder of Cassia obtusifolia seeds is defatted with chloroform (B151607) in a Soxhlet apparatus.
-
The defatted powder is then extracted with methanol (B129727) (MeOH).
-
The MeOH extract is filtered and injected for analysis.[1]
-
-
Instrumentation and Conditions:
-
Column: µ-Bondapak C18 (3.9 mm × 300 mm, 10 µm).[1]
-
Mobile Phase: Acetonitrile : Water : Tetrahydrofuran (THF) : Acetic Acid (20:76.5:3.0:0.5, v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 278 nm.[1]
-
Identification: Peaks are identified by comparing retention times with this compound standards.[1]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This UPLC-ESI-MRM/MS method was developed for the validation of Sennoside B determination in Cassia angustifolia leaf extract.[2][3]
-
Sample Preparation:
-
Standard Preparation:
-
A stock standard solution (1 mg/mL) of Sennoside B is prepared in methanol. Working solutions are prepared by serial dilution.[2]
-
-
Instrumentation and Conditions:
-
System: UPLC system coupled with a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM).[2]
-
Linearity: Established in the concentration range of 0.98–62.5 µg/ml.[2][3]
-
System Suitability: Assessed by injecting a standard solution (7.81 µg/ml) six times; the Relative Standard Deviation (RSD) for peak area and retention time should be below 2%.[2]
-
High-Performance Thin-Layer Chromatography (HPTLC)
This method allows for the simultaneous determination of Sennoside A and B in Cassia angustifolia.[8][9]
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates (20 cm x 20 cm).[8]
-
Sample Application: Samples and standards are applied as 8 mm wide bands.
-
Mobile Phase: n-propanol : ethyl acetate (B1210297) : water : glacial acetic acid (8:8:5.8:0.2, v/v/v/v).[8]
-
Detection: Densitometric scanning at 350 nm after visualization under UV light.[9]
-
Cross-Validation Workflow
The cross-validation of analytical methods ensures that different techniques yield comparable and reliable results for the same analyte. It is a crucial step in method development and transfer, providing confidence in the analytical data.
Caption: Workflow for the cross-validation of analytical methods for this compound.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. crbb-journal.com [crbb-journal.com]
- 3. Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS | Current Research on Biosciences and Biotechnology [crbb-journal.com]
- 4. View of Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS [crbb-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated HPTLC method for simultaneous quantification of sennoside A, sennoside B, and kaempferol in Cassia fistula Linn. - Acta Chromatographica - Tom Vol. 22, no. 3 (2010) - BazTech - Yadda [yadda.icm.edu.pl]
- 7. Development and validation of a HPLC method for quantification of sennosides A and B in senna leaves-containing herbal formulations (Cassia angustifolia) in Iran and comparison with spectrophotometric method - Journal of Guilan University of Medical Sciences [journal.gums.ac.ir]
- 8. bio21.bas.bg [bio21.bas.bg]
- 9. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
Head-to-head comparison of Cassiaside B and ofloxacin against bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of Cassiaside B, a naturally occurring naphthopyrone, and ofloxacin (B1677185), a widely used synthetic fluoroquinolone antibiotic. While ofloxacin's efficacy and mechanism are well-documented, data on this compound is notably more limited, presenting an opportunity for further research. This document synthesizes the available experimental data to offer a comparative overview for research and drug development purposes.
Quantitative Antimicrobial Activity
The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
A comprehensive review of published literature reveals extensive data for ofloxacin against a broad spectrum of bacteria. In contrast, peer-reviewed, quantitative data for the isolated compound this compound is scarce. A commercial supplier notes a MIC value for this compound against Acinetobacter sp., however, the primary research publication cited does not contain this specific data point.
The following tables summarize the available MIC values for both compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Data Source |
| Acinetobacter sp. | 10 | Commercial Source* |
*Note: This data is from a commercial product page and has not been independently verified in peer-reviewed literature.
Table 2: Minimum Inhibitory Concentration (MIC) of Ofloxacin against Various Bacterial Strains
| Bacterial Strain | Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | Gram-negative | - | 0.5 | 32.0 |
| Escherichia coli | Gram-negative | 0.03 - 0.06 | - | - |
| Pseudomonas aeruginosa | Gram-negative | 1.0 - 4.0 | - | - |
| Staphylococcus aureus (Methicillin-susceptible) | Gram-positive | 0.12 - 0.5 | - | 2.0 |
| Staphylococcus aureus (Methicillin-resistant) | Gram-positive | - | - | 2.0 |
| Streptococcus faecalis (Enterococcus faecalis) | Gram-positive | 1 - 16 | - | 8.0 |
Mechanisms of Action
Ofloxacin: Ofloxacin is a well-characterized fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, repair, and recombination. By inhibiting their function, ofloxacin effectively blocks bacterial cell division and leads to cell death.
This compound: The precise mechanism of action for this compound has not been empirically determined. However, as a member of the naphthopyrone class of compounds, it is hypothesized that its antibacterial activity may stem from the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI). FabI is a key enzyme in the bacterial fatty acid synthesis pathway, which is essential for building bacterial cell membranes. Inhibition of this enzyme would disrupt membrane integrity and lead to bacterial cell death. Further research is required to validate this proposed mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterial strain is grown overnight on an appropriate agar (B569324) medium. Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A stock solution of the test compound (this compound or ofloxacin) is prepared in a suitable solvent. A two-fold serial dilution of the compound is then performed in the wells of the microtiter plate containing broth, creating a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and broth without the antimicrobial agent) and a negative control well (containing only broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain the concentration at which the antimicrobial agent is bactericidal.
-
Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.
-
Plating and Incubation: The aliquot is spread onto an appropriate agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent. The plates are then incubated at 35-37°C for 18-24 hours.
-
Determination of MBC: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanisms of action.
References
Evaluating the Synergistic Potential of Cassiaside B with Other Phytochemicals: A Comparative Guide
For researchers and drug development professionals, the exploration of synergistic interactions between phytochemicals offers a promising avenue for developing novel and more effective therapeutic agents. This guide provides a framework for evaluating the potential synergistic effects of Cassiaside B, a compound from the Cassia species, with other well-known phytochemicals. While direct experimental data on such combinations are currently limited in published literature, this document outlines the scientific rationale for investigating these synergies and provides detailed experimental protocols for their assessment.
Introduction to this compound and Potential Synergistic Partners
This compound is a naphthopyrone glycoside found in plants of the Cassia genus, which have been used in traditional medicine for various purposes.[1] While research on this compound is still emerging, related compounds from Cassia species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] The full therapeutic potential of this compound, particularly in combination with other bioactive compounds, remains a fertile area for investigation.
This guide proposes the evaluation of this compound in combination with three well-researched phytochemicals known for their synergistic potential in various therapeutic contexts: Quercetin (B1663063), Resveratrol (B1683913), and Curcumin.[3][4][5][6]
-
Quercetin: A flavonoid found in many fruits and vegetables, known for its antioxidant, anti-inflammatory, and potential anti-cancer properties. It has been shown to act synergistically with other compounds to enhance their therapeutic effects.[7][8][9][10][11][12]
-
Resveratrol: A polyphenol found in grapes, berries, and peanuts, recognized for its cardioprotective, anti-aging, and anti-cancer activities. Its synergistic effects with other agents are well-documented.[5][11][13][14][15]
-
Curcumin: The primary active compound in turmeric, it possesses potent anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has been extensively studied in combination therapies for its ability to sensitize cancer cells to treatment.[3][4][6][16][17][18]
The rationale for exploring these combinations lies in the potential for multi-target effects on various signaling pathways, potentially leading to enhanced efficacy and reduced side effects compared to single-agent therapies.
Proposed Experimental Framework for Synergy Evaluation
To quantitatively assess the synergistic effects of this compound with other phytochemicals, the Chou-Talalay method is recommended.[19][20][21][22] This method, based on the median-effect equation, allows for the determination of a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[19][20]
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the synergistic effects of two compounds.
Caption: Experimental workflow for assessing synergistic effects.
Detailed Experimental Protocols
1. Cell Culture and Reagents:
-
Cell Lines: Select appropriate cell lines based on the therapeutic area of interest (e.g., cancer cell lines like MCF-7 for breast cancer, or neuronal cell lines for neuroprotection studies).
-
Reagents: this compound (purity >95%), Quercetin, Resveratrol, Curcumin, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, and DMSO.
2. Single-Agent Dose-Response Assay:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the selected phytochemical in the culture medium.
-
Replace the medium in the wells with the medium containing the single agents at various concentrations. Include a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound using dose-response curve fitting software.
3. Combination Assay (Constant Ratio):
-
Based on the IC50 values determined in the single-agent assay, prepare stock solutions of this compound and the partner phytochemical at a constant molar ratio (e.g., 1:1, 1:2, 2:1 based on their IC50 values).
-
Perform serial dilutions of this combination stock.
-
Treat the cells with these combination dilutions as described for the single-agent assay.
-
Assess cell viability using the MTT assay after the same incubation period.
4. Data Analysis and Synergy Quantification:
-
Use a software program like CompuSyn to analyze the data.[23]
-
Enter the dose-effect data for the single agents and the combination.
-
The software will generate a Combination Index (CI) plot, where the CI value is plotted against the fraction of affected cells (Fa).
-
Interpret the results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Hypothetical Data Presentation for Synergistic Combinations
The following tables illustrate how quantitative data from such experiments could be presented.
Table 1: IC50 Values of Single Phytochemicals on a Hypothetical Cancer Cell Line
| Compound | IC50 (µM) after 48h incubation |
| This compound | 75 |
| Quercetin | 25 |
| Resveratrol | 40 |
| Curcumin | 15 |
Table 2: Combination Index (CI) Values for this compound with Other Phytochemicals
| Combination (Constant Ratio based on IC50) | Fraction Affected (Fa) = 0.50 | Fraction Affected (Fa) = 0.75 | Fraction Affected (Fa) = 0.90 | Interpretation at Fa > 0.5 |
| This compound + Quercetin (3:1) | 0.85 | 0.72 | 0.61 | Synergism |
| This compound + Resveratrol (1.875:1) | 0.95 | 0.80 | 0.70 | Synergism |
| This compound + Curcumin (5:1) | 0.70 | 0.55 | 0.48 | Strong Synergism |
Potential Mechanisms and Signaling Pathways for Synergy
The synergistic effects of phytochemical combinations often arise from their ability to modulate multiple signaling pathways involved in disease progression. Below are diagrams of key pathways that could be targeted by a combination of this compound and another phytochemical.
Apoptosis Signaling Pathway
Many phytochemicals exert their anti-cancer effects by inducing apoptosis (programmed cell death). A synergistic combination could enhance this effect by targeting different points in the apoptotic cascade.
Caption: Modulation of the intrinsic apoptosis pathway.
Nrf2 Antioxidant Response Pathway
Chronic diseases are often associated with oxidative stress. A synergistic combination of antioxidants could provide enhanced protection by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
Caption: Synergistic activation of the Nrf2 pathway.
Conclusion
While the synergistic effects of this compound with other phytochemicals have yet to be extensively documented, the potential for such interactions presents a compelling area for future research. By employing rigorous experimental designs, such as the Chou-Talalay method, and investigating the underlying molecular mechanisms, researchers can uncover novel combination therapies with enhanced therapeutic efficacy. This guide provides a foundational framework to stimulate and direct such investigations, ultimately contributing to the development of next-generation phytochemical-based treatments.
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Synergistic Effects of Curcumin and Chemotherapeutic Drugs in Inhibiting Metastatic, Invasive and Proliferative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic Effects of Capsaicin and Quercetin Improved Induced Premature Ovarian Failure in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effects of quercetin and vitamin E on egg production, egg quality, and immunity in aging breeder hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of Quercetin on Antibacterial Activity of Florfenicol Against Aeromonas hydrophila In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of Resveratrol and Quercetin Causes Cell Growth Inhibition, DNA Damage, Cell Cycle Arrest, and Apoptosis in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergy of Dietary Quercetin and Vitamin E Improves Cecal Microbiota and Its Metabolite Profile in Aged Breeder Hens [frontiersin.org]
- 13. Synergistic anticancer activity of resveratrol in combination with docetaxel in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol synergistically augments anti-tumor effect of 5-FU in vitro and in vivo by increasing S-phase arrest and tumor apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Synergistic Effects of Curcumin and Chemotherapeutic Drugs in Inhibiting Metastatic, Invasive and Proliferative Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. combosyn.com [combosyn.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cassiaside B
The following guidelines provide comprehensive, step-by-step instructions for the proper disposal of Cassiaside B, ensuring the safety of laboratory personnel and minimizing environmental impact. These procedures are intended for researchers, scientists, and drug development professionals and should be implemented in conjunction with institutional and local environmental regulations.
Hazard and Precautionary Summary
The disposal plan for this compound is predicated on the following potential hazards and the corresponding precautionary measures. This information is based on general safety data for hazardous laboratory chemicals with similar profiles.
| Hazard Classification | GHS Code | Precautionary Statement |
| Toxic if swallowed | H301 | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| May cause an allergic skin reaction | H317 | P261: Avoid breathing dust. |
| P272: Contaminated work clothing must not be allowed out of the workplace. | ||
| Causes serious eye damage | H318 | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| May damage fertility or the unborn child | H360 | P201: Obtain special instructions before use. |
| Very toxic to aquatic life with long lasting effects | H410 | P273: Avoid release to the environment. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [3] |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure this compound, solutions containing the compound, and contaminated laboratory materials. The guiding principle is the complete containment and segregation of this hazardous waste from non-hazardous waste streams.
1. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety goggles or a face shield
-
Chemical-resistant lab coat
2. Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired pure this compound, and any lab materials grossly contaminated with the solid (e.g., weighing papers, spatulas, contaminated absorbent pads), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the solvents used.
-
Crucially, do not pour any liquid waste containing this compound down the drain. Its high aquatic toxicity necessitates this precaution.[3]
-
-
Contaminated Labware (Sharps and Non-Sharps):
-
Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Pipette tips, centrifuge tubes, and other plasticware should be collected in a designated hazardous waste container. Glassware should be collected separately in a puncture-resistant container.
-
3. Decontamination of Empty Containers
Containers that held the pure this compound compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing:
-
Final Disposal of Rinsed Containers:
-
After triple rinsing, deface or remove the original product label.[3]
-
The now-decontaminated container can typically be disposed of with regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
4. Waste Storage and Final Disposal
-
Store all sealed hazardous waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[3]
-
The storage area should provide secondary containment to capture any potential leaks.
-
Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Cassiaside B
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Cassiaside B, including operational and disposal plans. The following procedural guidance is based on best practices for handling similarly hazardous substances and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing. | Protects against splashes and airborne particles that could cause serious eye damage. |
| Skin Protection | Gloves: Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use. Dispose of contaminated gloves after use. | Prevents skin contact which may cause allergic reactions or absorption of the substance. |
| Lab Coat: A flame-retardant lab coat or gown that provides full coverage of the arms and torso. | Protects skin and personal clothing from contamination. | |
| Clothing: Long pants and closed-toe shoes must be worn. | Ensures no exposed skin on the lower body. | |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling the powder, which is presumed to be toxic if ingested and may cause respiratory irritation. |
Operational Plan: Handling and Storage
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Handling this compound
Caption: A typical workflow for safely handling this compound in a laboratory setting.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Based on information for related compounds, storage at -20°C is recommended for long-term stability. It should be kept away from incompatible materials and sources of ignition. The storage area should be accessible only to authorized personnel.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
Table 2: Emergency Procedures for this compound Exposure
| Exposure Route | Immediate Action | Follow-up |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. | Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. | If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. | Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | Seek immediate medical attention. Show the safety data sheet or product label to the medical professional if possible.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite). Collect and place in a suitable container for disposal. | Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Disposal Decision Tree
Caption: A decision-making workflow for the proper disposal of waste generated during the handling of this compound.
Waste Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containers: Use clearly labeled, sealed, and compatible containers for waste collection.
-
Contaminated Materials: All disposable PPE, absorbent materials used for spills, and emptied containers should be disposed of as hazardous waste.
-
Aqueous Solutions: Aqueous waste containing this compound should be collected in a designated hazardous waste container. Do not dispose of it down the drain.
-
Disposal Service: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
